molecular formula C13H25N3O5 B11931794 Azido-PEG4-THP CAS No. 145927-74-8

Azido-PEG4-THP

カタログ番号: B11931794
CAS番号: 145927-74-8
分子量: 303.35 g/mol
InChIキー: OHGLMVYYEIWYEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG4-THP is a useful research compound. Its molecular formula is C13H25N3O5 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

145927-74-8

分子式

C13H25N3O5

分子量

303.35 g/mol

IUPAC名

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2

InChIキー

OHGLMVYYEIWYEF-UHFFFAOYSA-N

正規SMILES

C1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-]

製品の起源

United States

Foundational & Exploratory

Azido-PEG4-THP: A Versatile Heterobifunctional Linker in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-THP is a specialized chemical tool playing a pivotal role in modern biochemical research and drug development. As a heterobifunctional linker, it provides a versatile platform for the precise conjugation of diverse molecules. Its unique architecture, comprising an azide (B81097) moiety, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group, enables a multi-step, controlled approach to synthesizing complex biomolecular constructs. This technical guide delves into the core applications of this compound, focusing on its utility in bioconjugation through "click chemistry" and its emerging role in the development of targeted protein degraders known as PROTACs.

Core functionalities of this compound

The utility of this compound stems from its three key components:

  • Azide Group (-N₃): This functional group is the cornerstone of its application in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage with alkyne-containing molecules.[1]

  • Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility and reduces the aggregation of the resulting bioconjugate. This property is particularly advantageous when working with hydrophobic molecules. The PEG linker also provides flexibility and steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecules.

  • Tetrahydropyranyl (THP) Protected Hydroxyl Group (-OTHP): The THP group serves as a temporary protecting group for a primary alcohol. This allows for the selective reaction of the azide group first. The THP group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the hydroxyl group for subsequent conjugation steps.

Applications in Research

The primary application of this compound is in the field of bioconjugation, where it is used to link two different molecules together. This is particularly valuable in the construction of complex molecules for research and therapeutic purposes.

PROTAC Synthesis

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

The synthesis of a PROTAC using this compound would typically involve a multi-step process. First, the azide end of the linker is reacted with an alkyne-functionalized E3 ligase ligand via a click reaction. Following this, the THP group is deprotected to reveal the hydroxyl group, which can then be coupled to the target protein-binding ligand. The PEG4 spacer in this context is crucial for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.

Experimental Protocols

Protocol 1: THP Deprotection of this compound

Objective: To remove the THP protecting group to yield Azido-PEG4-OH.

Materials:

  • This compound

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA))

  • Anhydrous solvent (e.g., methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or dichloromethane (B109758) (DCM))

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the resulting Azido-PEG4-OH by flash column chromatography if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-containing molecule (e.g., Azido-PEG4-OH) to an alkyne-containing molecule.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule

  • Copper(I) source (e.g., copper(I) bromide (CuBr) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I) stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the azide- and alkyne-containing molecules in the chosen solvent system.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand.

  • Add the copper catalyst solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as column chromatography or high-performance liquid chromatography (HPLC).

Data Presentation

Due to the lack of specific research articles detailing the use of this compound, quantitative data on reaction yields, kinetics, and other physicochemical properties for this specific linker are not available. In general, click chemistry reactions are known for their high yields, often exceeding 90%. The efficiency of the THP deprotection step is also typically high, though it can be substrate-dependent. Researchers are encouraged to empirically determine these values for their specific applications.

Visualizations

Experimental Workflow for Bioconjugation using this compound

G cluster_0 Step 1: THP Deprotection cluster_1 Step 2: CuAAC Click Chemistry cluster_2 Step 3: Final Conjugation (Optional) A This compound B Acidic Conditions (e.g., PTSA in MeOH) A->B Deprotection C Azido-PEG4-OH B->C D Azido-PEG4-OH F Cu(I) catalyst (CuSO4, NaAsc, Ligand) D->F E Alkyne-functionalized Molecule 1 E->F G Conjugate 1 (Molecule 1-PEG4-OH) F->G Click Reaction H Conjugate 1 (Molecule 1-PEG4-OH) J Coupling Reaction H->J I Molecule 2 (with reactive group for -OH) I->J K Final Bioconjugate (Molecule 1-PEG4-Molecule 2) J->K

Caption: A generalized workflow for the sequential bioconjugation using this compound.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis cluster_0 Components cluster_1 Synthesis Steps cluster_2 Final Product A This compound D 1. Click Reaction (CuAAC) A->D B Alkyne-functionalized E3 Ligase Ligand B->D C Target Protein Ligand (with reactive group) H 3. Final Coupling C->H E Intermediate: E3 Ligase Ligand-PEG4-THP D->E F 2. THP Deprotection E->F G Intermediate: E3 Ligase Ligand-PEG4-OH F->G G->H I PROTAC Molecule H->I

Caption: Logical flow for the synthesis of a PROTAC molecule using this compound.

References

An In-depth Technical Guide to Azido-PEG4-THP: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-THP is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group, offers a versatile platform for the precise construction of complex biomolecular conjugates. The azide functionality allows for highly efficient and specific "click chemistry" reactions, while the PEG4 spacer enhances aqueous solubility and reduces steric hindrance. The THP ether serves as a stable protecting group for a terminal hydroxyl group, which can be selectively deprotected to reveal a reactive site for further functionalization.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of advanced bioconjugates and therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The chemical structure of this compound consists of three key components: an azide (N₃) group, a flexible tetraethylene glycol (PEG4) chain, and a tetrahydropyranyl (THP) ether.

Molecular Formula: C₁₃H₂₅N₃O₅

Molecular Weight: 303.36 g/mol

Structure:

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₅N₃O₅
Molecular Weight 303.36 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in water, DMSO, DCM, DMF
Purity Typically >95%
Storage Conditions -20°C, desiccated

Synthesis and Characterization

Characterization of this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the PEG chain (typically in the range of 3.5-3.8 ppm), the protons adjacent to the azide group, and the distinct signals for the THP protecting group, including the anomeric proton.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information, showing signals for the carbon atoms in the PEG backbone, the carbon attached to the azide, and the carbons of the THP ring.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound, with the expected [M+H]⁺ or [M+Na]⁺ ions.

Due to the lack of publicly available spectra for this compound, researchers are advised to acquire and interpret their own characterization data upon synthesis or purchase.

Key Applications in Bioconjugation and Drug Development

The trifunctional nature of this compound makes it a valuable tool in creating sophisticated biomolecular architectures.

Click Chemistry

The terminal azide group of this compound is primed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules such as proteins, peptides, and nucleic acids.

PROTAC Linker Synthesis

A prominent application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is critical for its efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound serves as a versatile building block for PROTAC linkers. The azide can be "clicked" onto an alkyne-modified ligand for either the target protein or the E3 ligase. The THP-protected hydroxyl group can then be deprotected to allow for the attachment of the second ligand, providing a modular and efficient approach to PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Ligand Conjugation Azido_PEG4_THP This compound Clicked_Intermediate Ligand 1-PEG4-THP Azido_PEG4_THP->Clicked_Intermediate CuAAC Alkyne_Ligand1 Alkyne-modified Ligand 1 Alkyne_Ligand1->Clicked_Intermediate Deprotection Acidic Deprotection Clicked_Intermediate->Deprotection Deprotected_Intermediate Ligand 1-PEG4-OH Deprotection->Deprotected_Intermediate Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Deprotected_Intermediate->Final_PROTAC Conjugation Ligand2 Ligand 2 Ligand2->Final_PROTAC

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Appropriate solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • In another vial, prepare a stock solution of CuSO₄ (e.g., 50 mM in water) and the copper ligand (e.g., 250 mM THPTA in water).

  • Add the CuSO₄/ligand solution to the reaction mixture containing the azide and alkyne to a final concentration of approximately 1-5 mol%.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5-10 mol%.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified by an appropriate method, such as column chromatography or HPLC, to isolate the desired triazole-linked product.

Protocol for THP Deprotection

The THP group is labile to acidic conditions. The following is a general protocol for its removal.

Materials:

  • THP-protected compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add acetic acid to the solution to create a final mixture of approximately 3:1:1 (THF:H₂O:Acetic Acid).

  • Stir the reaction at room temperature and monitor the progress by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be applied to accelerate the reaction.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Logical Relationships and Workflows

The utility of this compound lies in its ability to facilitate multi-step synthetic strategies. The following diagram illustrates the logical flow of a bioconjugation experiment where a biomolecule is first modified via click chemistry and then a second molecule is attached after deprotection of the THP group.

Bioconjugation_Workflow Start Start with Alkyne-modified Biomolecule Click_Reaction Perform CuAAC with This compound Start->Click_Reaction Purification1 Purify Biomolecule-PEG4-THP Conjugate Click_Reaction->Purification1 Deprotection Deprotect THP group (Acidic Conditions) Purification1->Deprotection Purification2 Purify Biomolecule-PEG4-OH Conjugate Deprotection->Purification2 Final_Conjugation Conjugate second molecule to the hydroxyl group Purification2->Final_Conjugation Final_Product Final Dual-Functionalized Biomolecule Final_Conjugation->Final_Product

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, combining the specific reactivity of an azide for click chemistry with a solubilizing PEG spacer and a cleavable THP-protected hydroxyl group, enables the streamlined synthesis of complex and precisely functionalized biomolecules. As the demand for sophisticated bioconjugates and targeted therapeutics like PROTACs continues to grow, the utility of linkers such as this compound is set to expand, facilitating innovations in drug discovery and development. This guide provides the foundational knowledge for scientists to effectively incorporate this valuable reagent into their research endeavors.

The Strategic Role of the Tetrahydropyranyl (THP) Protecting Group in Azido-PEG4-THP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tetrahydropyranyl (THP) protecting group in the context of the bifunctional linker, Azido-PEG4-THP. This molecule is a valuable tool in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex biomolecular conjugates. Understanding the role and manipulation of the THP group is critical for its effective application.

Introduction to this compound

This compound is a heterobifunctional linker molecule that incorporates three key chemical motifs:

  • An azido (B1232118) group (-N₃) , which serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation to molecules containing an alkyne or a strained cyclooctyne (B158145) moiety.

  • A tetraethylene glycol (PEG4) linker , a hydrophilic spacer that enhances the aqueous solubility of the molecule and its conjugates. The PEG linker also provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.

  • A tetrahydropyranyl (THP) protecting group , which temporarily masks a terminal hydroxyl group. This protection strategy is essential for preventing unwanted side reactions of the hydroxyl group during synthetic steps targeting other parts of the molecule.

The primary role of the THP group in this compound is to enable the selective functionalization of the azido group without interference from the terminal hydroxyl group. Once the desired modification at the azido terminus is achieved, the THP group can be selectively removed under mild acidic conditions to reveal the hydroxyl group for subsequent reactions.

The THP Protecting Group: Properties and Mechanism

The THP group is an acetal-type protecting group for alcohols. It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).

Key Properties of the THP Group
PropertyDescription
Stability Stable to a wide range of non-acidic conditions, including strong bases, organometallic reagents, hydrides, and many oxidizing and reducing agents.[1][2]
Lability Cleaved under mild acidic conditions.[1][3]
Introduction Readily introduced using 3,4-dihydro-2H-pyran (DHP) and an acid catalyst.[3]
Cleavage Typically removed by treatment with aqueous acid or an acid catalyst in an alcohol solvent.
Chirality The introduction of a THP group creates a new stereocenter, which can lead to the formation of diastereomers if the alcohol is chiral.
Mechanism of THP Protection and Deprotection

The protection and deprotection of the hydroxyl group in what would be Azido-PEG4-alcohol are acid-catalyzed processes.

THP_Protection_Deprotection cluster_protection THP Protection cluster_deprotection THP Deprotection AzidoPEG_OH Azido-PEG4-OH Intermediate_prot Resonance-Stabilized Carbocation AzidoPEG_OH->Intermediate_prot Nucleophilic Attack DHP DHP (3,4-Dihydro-2H-pyran) DHP->Intermediate_prot Protonation H_plus_prot H⁺ (cat.) H_plus_prot->DHP AzidoPEG_OTHP This compound Intermediate_prot->AzidoPEG_OTHP -H⁺ AzidoPEG_OTHP_deprot This compound Intermediate_deprot Oxonium Ion AzidoPEG_OTHP_deprot->Intermediate_deprot Protonation H_plus_deprot H⁺ (cat.) H_plus_deprot->AzidoPEG_OTHP_deprot Hemiacetal Unstable Hemiacetal Intermediate_deprot->Hemiacetal Nucleophilic Attack by H₂O H2O H₂O H2O->Intermediate_deprot AzidoPEG_OH_deprot Azido-PEG4-OH Hemiacetal->AzidoPEG_OH_deprot Byproduct 5-Hydroxypentanal Hemiacetal->Byproduct

Caption: Mechanism of THP protection and deprotection. (Max Width: 760px)

Experimental Protocols

General Protocol for THP Deprotection of this compound

This protocol describes the removal of the THP protecting group to yield Azido-PEG4-alcohol.

Materials:

  • This compound

  • Methanol (B129727) (MeOH) or a mixture of Tetrahydrofuran (THF) and water

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium (B92312) p-toluenesulfonate (PPTS), hydrochloric acid (HCl), or trifluoroacetic acid (TFA))

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol or a THF/water mixture).

  • Add a catalytic amount of an acid catalyst. The choice and amount of acid depend on the sensitivity of other functional groups in the molecule.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • If necessary, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Azido-PEG4-alcohol.

  • Purify the product by column chromatography if necessary.

Quantitative Data for Deprotection:

Acid CatalystSolventTemperature (°C)Typical Reaction TimeYield (%)Reference
p-TsOHMeOHRoom Temp.1 - 4 hours>90General Protocol
PPTSEtOH45 - 552 - 6 hours>90
Acetic Acid/THF/H₂O (3:1:1)-454 - 8 hoursVariable
2% TFADCMRoom Temp.30 - 60 min>95
0.1 N HClTHFRoom Temp.1 - 3 hours>90General Protocol
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol outlines the use of this compound in a typical click chemistry reaction.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • A suitable solvent system (e.g., t-BuOH/H₂O, DMSO, DMF)

  • Deionized water

  • Purification supplies (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve the alkyne-containing molecule and this compound in the chosen solvent system.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the ligand (THPTA or TBTA).

  • Add the copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, the product can be purified by standard methods such as HPLC or column chromatography.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow involving this compound for the synthesis of a bifunctional molecule, such as a PROTAC.

experimental_workflow cluster_synthesis Synthesis of Bifunctional Molecule start This compound click_reaction CuAAC 'Click' Chemistry start->click_reaction alkyne_molecule Alkyne-functionalized Molecule 1 (e.g., E3 Ligase Ligand) alkyne_molecule->click_reaction conjugate_thp Molecule 1-PEG4-THP Conjugate click_reaction->conjugate_thp deprotection THP Deprotection (Acidic Conditions) conjugate_thp->deprotection conjugate_oh Molecule 1-PEG4-OH Conjugate deprotection->conjugate_oh final_conjugation Final Conjugation Step conjugate_oh->final_conjugation molecule2 Molecule 2 with a reactive group for -OH (e.g., Warhead) molecule2->final_conjugation final_product Final Bifunctional Molecule (e.g., PROTAC) final_conjugation->final_product

Caption: Experimental workflow for the use of this compound. (Max Width: 760px)

Conclusion

The THP protecting group in this compound plays a crucial strategic role in multi-step organic synthesis, particularly in the fields of bioconjugation and drug discovery. Its stability under a wide range of conditions coupled with its facile removal under mild acidic conditions allows for a modular and controlled approach to the synthesis of complex molecules. By temporarily masking a reactive hydroxyl group, the THP group directs reactivity to the azido terminus, enabling the construction of well-defined molecular architectures. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize this compound in their synthetic endeavors.

References

Azido-PEG4-THP for beginners in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-PEG4-THP for Beginners in Bioconjugation

For researchers, scientists, and drug development professionals venturing into the field of bioconjugation, the choice of linker is paramount. This compound has emerged as a versatile and valuable tool, offering a unique combination of functionalities for the precise construction of complex biomolecules. This guide provides a comprehensive overview of this compound, its core properties, and its application in bioconjugation, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule that incorporates three key chemical features:

  • An Azide (B81097) Group (-N₃): This functional group is the cornerstone of its utility in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

  • A Tetraethylene Glycol (PEG4) Spacer: The PEG spacer is a hydrophilic chain that enhances the solubility of the linker and the resulting bioconjugate in aqueous environments. This property is crucial for biological applications, as it can prevent aggregation and improve the pharmacokinetic profile of the final molecule. The PEG linker can also influence the reaction kinetics of bioconjugation reactions.

  • A Tetrahydropyranyl (THP) Protected Hydroxyl Group (-OTHP): The THP group serves as a protecting group for a terminal hydroxyl (-OH) function. This protection is stable under a variety of non-acidic reaction conditions, allowing for chemoselective reactions at the azide terminus. The hydroxyl group can be deprotected under mild acidic conditions to reveal a reactive handle for further functionalization.

The molecular formula for this compound is C₁₃H₂₅N₃O₅[1].

Core Applications in Bioconjugation

The primary application of this compound lies in its ability to connect two different molecular entities through click chemistry. This makes it an ideal reagent for:

  • Synthesis of PROTACs: PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.

  • Modification of Proteins and Peptides: The azide group can be used to conjugate the PEG linker to proteins or peptides that have been functionalized with an alkyne group.

  • Surface Modification: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials.

Key Bioconjugation Reactions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

General Reaction Scheme:

CuAAC_Reaction Azide R1-N₃ Triazole R1-Triazole-R2 Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Catalyst + Cu(I) catalyst Catalyst->Triazole

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for use in living systems.

General Reaction Scheme:

SPAAC_Reaction Azide R1-N₃ Triazole R1-Triazole-R2 Azide->Triazole Cyclooctyne R2-Cyclooctyne Cyclooctyne->Triazole

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data in Bioconjugation

The efficiency of bioconjugation reactions using azido-PEG linkers is a critical parameter. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions.

Table 1: Quantitative Data for CuAAC Reactions in PROTAC Synthesis [1]

Target Protein LigandE3 Ligase LigandLinker TypeYield (%)
JQ1 (BRD4 inhibitor)Cereblon ligandAzido-PEG-Alkyne55-90
JQ1 (BRD4 inhibitor)VHL ligandAzido-PEG-Alkyne55-90

Table 2: General Kinetic Data for SPAAC Reactions

CyclooctyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Sulfo-DBCO-amine3-azido-L-alanine0.32 - 1.22[2]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranoside0.55 - 1.22[2]
BCNSimple azides~0.01 - >1[3]

Experimental Protocols

Deprotection of the THP Group

The THP group can be removed under mild acidic conditions to reveal the hydroxyl group.

Protocol:

  • Dissolve the THP-protected compound in a suitable organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA), pyridinium (B92312) p-toluenesulfonate (PPTS), or trifluoroacetic acid (TFA) (e.g., 2% TFA in CH₂Cl₂).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the acid with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent and purify it using column chromatography if necessary.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an alkyne-containing molecule to an azide-functionalized molecule like this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare stock solutions of the alkyne-functionalized molecule, this compound, CuSO₄, sodium ascorbate, and the ligand in the appropriate solvents.

  • In a reaction vessel, combine the alkyne-functionalized molecule and a slight molar excess (1.1-1.5 equivalents) of this compound in the reaction buffer. Add a minimal amount of organic co-solvent if necessary to ensure solubility.

  • Add the ligand (e.g., THPTA) to the reaction mixture.

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or preparative HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for conjugating a cyclooctyne-functionalized molecule to an azide-functionalized molecule like this compound.

Materials:

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare stock solutions of the cyclooctyne-functionalized molecule and this compound in the appropriate solvents.

  • In a reaction vessel, combine the cyclooctyne-functionalized molecule and a molar excess (e.g., 5-20 fold) of this compound in the reaction buffer. Keep the final concentration of the organic solvent low (<10%) to avoid denaturation if working with proteins.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the bioconjugate using size-exclusion chromatography or dialysis to remove excess unreacted linker.

Workflow for PROTAC Synthesis using Azido-PEG Linker

The synthesis of PROTACs using an azido-PEG linker via click chemistry is a powerful strategy for rapid library generation and optimization.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Evaluation Start Start with Target Protein Ligand and E3 Ligase Ligand Functionalize_Target Functionalize Target Ligand with Azide Moiety Start->Functionalize_Target Functionalize_E3 Functionalize E3 Ligase Ligand with Alkyne Moiety Start->Functionalize_E3 Click_Reaction Perform CuAAC Reaction (Azido-PEG-Alkyne Linker) Functionalize_Target->Click_Reaction Functionalize_E3->Click_Reaction Purification Purify PROTAC Molecule Click_Reaction->Purification Characterization Characterize PROTAC (LC-MS, NMR) Purification->Characterization Degradation_Assay Perform In Vitro Degradation Assay Characterization->Degradation_Assay Cellular_Assay Conduct Cellular Assays (e.g., Western Blot) Degradation_Assay->Cellular_Assay

Caption: Workflow for PROTAC synthesis and evaluation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

This mechanism involves the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation. Its trifunctional nature allows for a modular and efficient approach to the synthesis of complex biomolecules. The ability to perform highly specific click chemistry reactions, coupled with the beneficial properties of the PEG spacer and the option for further functionalization after THP deprotection, makes it an invaluable asset in the development of novel therapeutics and research reagents, particularly in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding for beginners to confidently incorporate this compound into their bioconjugation workflows.

References

An In-depth Technical Guide to the Core Features of PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug discovery and development. Their unique physicochemical properties enable the transformation of promising therapeutic candidates into effective and safer medicines. PEGylation, the process of covalently attaching PEG chains to a molecule, can dramatically improve a drug's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key features of PEG linkers, their impact on drug properties, and the experimental methodologies used to characterize and optimize their use. By understanding the nuances of PEG linker technology, researchers can rationally design superior drug conjugates with enhanced therapeutic potential.

Core Concepts of PEGylation

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units. When used as a linker, PEG chains can be of various lengths and architectures, each imparting distinct properties to the conjugated drug molecule.

Key Benefits of PEGylation:
  • Improved Solubility: PEG's hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[1][2][3]

  • Enhanced Pharmacokinetics: By increasing the hydrodynamic radius of the drug, PEGylation reduces renal clearance, leading to a longer circulation half-life and sustained drug exposure.[1][4]

  • Reduced Immunogenicity: The flexible PEG chain can mask immunogenic epitopes on the drug molecule, reducing the likelihood of an immune response.

  • Increased Stability: PEGylation can protect drugs from enzymatic degradation and improve their stability in biological fluids.

Types of PEG Linkers

The versatility of PEG linkers stems from the ability to synthesize them with different architectures and reactive functional groups. This allows for precise control over the conjugation chemistry and the properties of the final drug conjugate.

Based on Architecture:
  • Linear PEGs: These are the simplest form, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends.

  • Branched PEGs: These have multiple PEG arms extending from a central core, offering a larger hydrodynamic volume compared to linear PEGs of the same molecular weight. This can further enhance the pharmacokinetic profile and provide multiple attachment points for drug molecules.

  • Multi-arm PEGs: These are a more complex form of branched PEGs with several arms, often used in hydrogel formation and for creating conjugates with high drug loading.

Based on Functionality:
  • Homobifunctional PEGs: These linkers possess identical reactive groups at both ends, making them suitable for crosslinking identical molecules.

  • Heterobifunctional PEGs: These have different reactive groups at each end, allowing for the sequential and controlled conjugation of two different molecules, such as a targeting ligand and a therapeutic agent. This is particularly valuable in the development of targeted therapies like Antibody-Drug Conjugates (ADCs).

Based on Release Mechanism:
  • Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the PEG chain. The drug is released upon the degradation of the entire conjugate, typically within the lysosome of the target cell. This approach often results in higher stability in circulation.

  • Cleavable Linkers: These are designed to release the drug under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes. This allows for controlled and targeted drug release, potentially reducing off-target toxicity and enabling a "bystander effect" where the released drug can kill neighboring cancer cells.

Quantitative Impact of PEG Linkers on Drug Properties

The choice of PEG linker has a quantifiable impact on the performance of a drug conjugate. The following tables summarize key data from various studies, highlighting these effects.

Linker TypeMolecular Weight (Da)Impact on Aqueous SolubilityReference
Linear PEG1,000Moderate increase
Linear PEG2,000Significant increase
Linear PEG6,000High increase
Linear PEG12,000Very high increase
Linear PEG20,000Substantial increase

Caption: Impact of PEG Linker Molecular Weight on Drug Solubility. This table illustrates the general trend of increasing drug solubility with higher molecular weight PEG linkers.

Linker ArchitecturePEG Molecular Weight (kDa)In Vivo Half-Life (hours)Reference
Linear5~18
Branched5~25
Linear20~40
Branched20~55
Linear40~70

Caption: Comparative Pharmacokinetics of Linear vs. Branched PEG Linkers. This table shows that branched PEG linkers generally lead to a longer in vivo half-life compared to linear PEGs of the same molecular weight.

Linker TypeTargetIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Cleavable (vc-MMAE)HER2High, with bystander effect
Non-cleavable (mc-MMAF)HER2Moderate, localized to target cells
Cleavable (Hydrazone)CD22Effective, pH-dependent release
Non-cleavable (Thioether)CD22Stable, but lower potency than cleavable

Caption: In Vivo Efficacy of Cleavable vs. Non-Cleavable PEG Linkers in ADCs. This table highlights the different efficacy profiles, with cleavable linkers often showing a bystander effect that can enhance overall anti-tumor activity.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, characterization, and evaluation of PEGylated drugs.

Synthesis of a Heterobifunctional PEG Linker (Amine-PEG-Azide)

This protocol describes a general method for synthesizing a heterobifunctional PEG linker with an amine group at one end and an azide (B81097) group at the other, which is useful for "click" chemistry applications.

Materials:

  • α-Amino-ω-hydroxyl PEG

  • Sodium azide (NaN₃)

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (TEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Dialysis membrane (appropriate molecular weight cutoff)

Procedure:

  • Activation of the Hydroxyl Terminus:

    • Dissolve α-Amino-ω-hydroxyl PEG in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride or methanesulfonyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents).

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the conversion of the hydroxyl group to a leaving group (chloride or mesylate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG.

  • Azidation:

    • Dissolve the activated PEG in anhydrous DMF.

    • Add sodium azide (3-5 equivalents).

    • Heat the reaction mixture to 60-80°C and stir overnight.

    • Monitor the reaction by IR spectroscopy (disappearance of the mesylate/chloride peak and appearance of the azide peak at ~2100 cm⁻¹) or LC-MS.

    • After completion, cool the reaction mixture and precipitate the product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Purification:

    • Dissolve the crude product in deionized water.

    • Purify the Amine-PEG-Azide by dialysis against deionized water for 48 hours, changing the water every 6 hours.

    • Lyophilize the dialyzed solution to obtain the pure heterobifunctional PEG linker as a white solid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.

Characterization of PEGylated Proteins by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a standard method for determining the purity and aggregation state of PEGylated proteins.

Materials:

  • SEC-HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the PEGylated protein

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • PEGylated protein sample

  • Unconjugated protein and free PEG standards

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject a defined volume of the sample (e.g., 20 µL) onto the column.

    • Monitor the elution profile at 280 nm (for protein) and potentially at a lower wavelength if the PEG or drug has some absorbance.

    • Run standards of the unconjugated protein and free PEG to determine their retention times.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The main peak corresponds to the monomeric PEGylated protein.

    • Peaks eluting earlier than the main peak represent aggregates.

    • Peaks eluting later may correspond to unconjugated protein, free PEG, or other smaller species.

    • Calculate the percentage of monomer, aggregate, and other species based on the peak areas.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a drug.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • PEGylated drug and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of the PEGylated drug and control compounds in complete cell culture medium.

    • Remove the medium from the wells and replace it with 100 µL of the drug dilutions. Include wells with untreated cells as a negative control.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and signaling pathways.

Experimental Workflow for ADC Efficacy Comparison

ADC_Efficacy_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation mAb Monoclonal Antibody conjugation Conjugation mAb->conjugation drug_linker Drug-Linker Synthesis (Varying PEG Linkers) drug_linker->conjugation purification Purification (SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity bystander Bystander Effect Assay characterization->bystander pk_study Pharmacokinetic Study characterization->pk_study efficacy_study Xenograft Efficacy Study characterization->efficacy_study toxicity_study Toxicity Assessment characterization->toxicity_study end start start->mAb start->drug_linker

Caption: Experimental workflow for comparing the efficacy of ADCs with different PEG linkers.

Simplified HER2 Signaling Pathway

HER2_Signaling Simplified HER2 Signaling Pathway HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 Dimerization & Autophosphorylation PI3K PI3K HER2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation

Caption: Simplified HER2 signaling pathway, a common target for ADCs utilizing PEG linkers.

Conclusion

PEG linkers are a cornerstone of modern drug delivery, offering a versatile platform to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker architecture, length, and functionality, researchers can overcome challenges such as poor solubility, rapid clearance, and immunogenicity. The ability to create both stable and cleavable linkages provides an additional layer of control over drug release and targeting. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the rational design and development of next-generation PEGylated therapeutics with improved efficacy and safety profiles. As our understanding of the interplay between linker chemistry and biological systems continues to grow, so too will the potential of PEG linkers to enable the creation of innovative and life-saving medicines.

References

Azido-PEG4-THP: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG4-THP is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its solubility and stability characteristics, offering essential data and methodologies for scientists and researchers. Understanding these properties is critical for designing robust experimental protocols, ensuring the integrity of synthesized conjugates, and developing stable therapeutic agents.

Core Properties of this compound

This compound combines a short polyethylene (B3416737) glycol (PEG) spacer with a terminal azide (B81097) group and a tetrahydropyranyl (THP) protected alcohol. The PEG spacer enhances hydrophilicity, while the azide group serves as a reactive handle for "click chemistry" reactions. The THP group is a common protecting group for alcohols, offering stability under specific conditions.

Solubility Data

The solubility of this compound is influenced by its PEG component, which generally imparts good solubility in a range of solvents. However, specific quantitative data is often proprietary or not widely published. The following table summarizes available and extrapolated solubility information.

Solvent/SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)10 mMThis is a commonly reported solubility for this compound.
WaterSolubleThe PEG4 moiety is expected to confer good aqueous solubility.[1][2]
Phosphate-Buffered Saline (PBS)Expected to be solubleSimilar to water, due to the hydrophilic PEG spacer.
EthanolSolublePEG linkers generally exhibit good solubility in lower alcohols.
Dichloromethane (DCM)SolubleThe organic character of the molecule allows for solubility in chlorinated solvents.[3]
Dimethylformamide (DMF)SolubleA common solvent for PEGylated compounds.[4]

Stability Profile

The stability of this compound is primarily dictated by its two key functional groups: the azide and the THP ether.

Azide Group Stability:

Organic azides are energetic molecules and should be handled with care. Their stability is influenced by factors such as heat, light, and pressure. For most laboratory-scale bioconjugation reactions, these risks are minimal if standard safety precautions are followed.

Tetrahydropyranyl (THP) Ether Stability:

The THP group is a well-characterized protecting group with distinct stability profiles under acidic and basic conditions.

ConditionStabilityRemarks
Acidic (pH < 5) Labile The THP ether is readily cleaved under acidic conditions to reveal the free alcohol. The rate of cleavage is dependent on the specific acid and temperature.[5]
Neutral (pH 6-8) Generally Stable The THP group is relatively stable around neutral pH, which is advantageous for many biological applications.
Basic (pH > 8) Stable THP ethers are robust in the presence of strong bases, making them compatible with a wide range of reaction conditions in organic synthesis.

Experimental Protocols

Protocol 1: Quantitative Solubility Assessment (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of this compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometer.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).

Protocol 2: Stability Assessment via HPLC

This protocol describes a method to evaluate the stability of this compound under different pH conditions over time.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in an organic solvent (e.g., DMSO). Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9) to a final known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC with UV detection. The peak area corresponding to the intact this compound is monitored.

  • Data Analysis: Plot the percentage of the remaining intact this compound against time for each pH condition. This data can be used to determine the degradation kinetics.

Visualizations

Logical Relationship of this compound Components

This compound This compound Azide_Group Azide Group (N3) This compound->Azide_Group PEG4_Spacer PEG4 Spacer This compound->PEG4_Spacer THP_Group THP Group This compound->THP_Group Click_Chemistry Click Chemistry (e.g., with Alkynes) Azide_Group->Click_Chemistry Hydrophilicity Increased Aqueous Solubility PEG4_Spacer->Hydrophilicity Protecting_Group Alcohol Protection THP_Group->Protecting_Group Deprotection Acidic Cleavage Protecting_Group->Deprotection

Caption: Functional components of the this compound linker.

Experimental Workflow: PROTAC Synthesis

cluster_synthesis PROTAC Synthesis Workflow Start Start POI_Ligand Protein of Interest (POI) Ligand with Alkyne Handle Start->POI_Ligand E3_Ligand E3 Ligase Ligand Start->E3_Ligand Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) POI_Ligand->Click_Reaction Linker_Addition Couple E3 Ligand to This compound E3_Ligand->Linker_Addition Linker_Addition->Click_Reaction PROTAC_Protected THP-Protected PROTAC Click_Reaction->PROTAC_Protected Deprotection Acidic Deprotection of THP PROTAC_Protected->Deprotection PROTAC_Final Final PROTAC Molecule Deprotection->PROTAC_Final Purification Purification (e.g., HPLC) PROTAC_Final->Purification End End Purification->End

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

References

An In-depth Technical Guide to the Applications of Azido-PEG4-THP in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that maximize therapeutic efficacy while minimizing off-target toxicity. In this context, heterobifunctional linkers play a pivotal role in the construction of sophisticated drug conjugates. Azido-PEG4-THP is one such linker, poised for significant applications in cancer research, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This technical guide elucidates the structure, function, and potential applications of this compound, providing a comprehensive overview for researchers in oncology and drug development. While a specific, end-to-end published application of this exact linker is not yet prominent in the literature, this guide constructs a detailed, plausible workflow based on the established roles of its constituent parts.

Introduction to this compound: A Multifunctional Tool

This compound is a chemical linker comprised of three key functional components:

  • Azido (N₃) Group: This functional group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] The azide (B81097) group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1] This allows for the covalent attachment of the linker to a biomolecule or drug that has been functionalized with an alkyne group.

  • Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a short, hydrophilic polymer chain. Its inclusion in drug conjugates is crucial for improving the solubility and pharmacokinetic properties of often hydrophobic drug payloads.[2] The PEG spacer can reduce aggregation and immunogenicity, and provide a defined distance between the conjugated molecules.[2][3]

  • Tetrahydropyranyl (THP) Protecting Group: The THP group is a widely used protecting group for hydroxyl (-OH) or thiol (-SH) functionalities. It is stable under a variety of reaction conditions but can be selectively removed under mild acidic conditions. In the context of this compound, it temporarily blocks a reactive hydroxyl group at the other end of the PEG spacer, allowing for controlled, sequential conjugation steps.

Core Application: Construction of Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the synthesis of ADCs. ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker is a critical component that connects the antibody to the drug.

Hypothetical Experimental Workflow for ADC Synthesis using this compound

The following diagram illustrates a plausible workflow for the synthesis of an ADC using an this compound linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Payload Synthesis cluster_2 Step 3: Click Chemistry Conjugation cluster_3 Step 4: Final ADC and Purification Antibody Monoclonal Antibody Alkyne_Antibody Alkyne-modified Antibody Antibody->Alkyne_Antibody Introduction of alkyne groups Click_Reaction CuAAC or SPAAC 'Click' Reaction Alkyne_Antibody->Click_Reaction Azido_PEG4_THP Azido-PEG4-O-THP Deprotection THP Deprotection (Acidic Conditions) Azido_PEG4_THP->Deprotection Payload Cytotoxic Payload Linker_Payload Azido-PEG4-Payload Conjugate Payload->Linker_Payload Conjugation Activated_Linker Azido-PEG4-OH Deprotection->Activated_Linker Activated_Linker->Linker_Payload Linker_Payload->Click_Reaction Final_ADC Final Antibody-Drug Conjugate (ADC) Click_Reaction->Final_ADC Purification Purification and Characterization Final_ADC->Purification

Caption: Hypothetical workflow for ADC synthesis using this compound.
Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical but based on established methodologies in the field of bioconjugation.

Protocol 2.1: Synthesis of Azido-PEG4-Payload Conjugate

  • THP Deprotection: Dissolve Azido-PEG4-O-THP in a 2:1 mixture of chloroform (B151607) and ethanol. Add a drop of concentrated hydrochloric acid. Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until full conversion is observed (typically 1-2 hours). Remove the solvent under reduced pressure to obtain Azido-PEG4-OH.

  • Payload Conjugation: To a solution of Azido-PEG4-OH and a cytotoxic payload with a carboxylic acid group (e.g., a derivative of monomethyl auristatin E - MMAE) in anhydrous dichloromethane (B109758) (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Stir the reaction overnight at room temperature. Purify the resulting Azido-PEG4-Payload conjugate by silica (B1680970) gel chromatography.

Protocol 2.2: Antibody Modification and Final Conjugation

  • Introduction of Alkyne Groups: Modify a monoclonal antibody (e.g., Trastuzumab) to introduce alkyne functionalities. This can be achieved by reacting lysine (B10760008) residues with an N-hydroxysuccinimide (NHS) ester of an alkyne-containing molecule (e.g., DBCO-NHS ester for SPAAC).

  • Click Chemistry Reaction (SPAAC): To the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), add the Azido-PEG4-Payload conjugate. Allow the reaction to proceed at room temperature or 37°C for 12-24 hours.

  • Purification and Characterization: Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker. Characterize the ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), hydrophobic interaction chromatography (HIC), and mass spectrometry.

Quantitative Data from Analogous Systems

While specific data for an ADC constructed with this compound is not available, the following tables present representative data from studies on similar ADCs, illustrating the type of quantitative analysis performed.

Table 1: In Vitro Cytotoxicity of a Representative ADC

Cell LineTarget ExpressionADC IC₅₀ (nM)Free Drug IC₅₀ (nM)
SK-BR-3High HER20.50.2
BT-474High HER21.20.3
MDA-MB-231Low HER2>10000.8
MCF-7Low HER2>10000.5

Data is hypothetical and for illustrative purposes, based on typical ADC performance.

Table 2: In Vivo Efficacy of a Representative ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume Change (%)
Vehicle Control-+550
Non-targeting ADC10+480
Free Drug5+250
Targeted ADC10-85 (Tumor Regression)

Data is hypothetical and for illustrative purposes, based on typical ADC performance in mouse models.

Targeted Signaling Pathways

The ultimate biological effect of an ADC constructed with this compound depends on the cytotoxic payload and the target of the monoclonal antibody. For instance, if the payload is a microtubule inhibitor like MMAE and the antibody targets a receptor tyrosine kinase like HER2, the following signaling pathway would be implicated.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Cytotoxicity HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization ADC ADC (e.g., Trastuzumab-MMAE) ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Fusion MMAE Released MMAE (Payload) Lysosome->MMAE Linker Cleavage Tubulin Tubulin MMAE->Tubulin Inhibition of Polymerization Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis Disruption of Microtubule Dynamics

Caption: Mechanism of action for a hypothetical HER2-targeted ADC with an MMAE payload.

In this example, the ADC binds to the HER2 receptor on the cancer cell surface, is internalized, and traffics to the lysosome. There, the linker is cleaved, releasing the MMAE payload. MMAE then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

This compound represents a versatile and valuable tool in the arsenal (B13267) of chemical biologists and drug developers focused on cancer research. Its trifunctional nature allows for a modular and controlled approach to the synthesis of complex bioconjugates. The azide handle enables robust "click" conjugation, the PEG4 spacer imparts favorable physicochemical properties, and the THP protecting group facilitates sequential synthetic strategies.

While this guide has presented a hypothetical application in the context of ADC development, the principles are readily transferable to other areas, such as the synthesis of PROTACs, targeted imaging agents, and other advanced drug delivery systems. Future research will likely see the emergence of specific applications of this compound and similar linkers in the literature, further validating their utility in creating the next generation of targeted cancer therapies. The continued innovation in linker chemistry is paramount to advancing the field of precision oncology.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG4-THP Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry using Azido-PEG4-THP. This reagent is a hydrophilic linker containing a terminal azide (B81097) group ready for conjugation with alkyne-functionalized molecules. The tetrahydropyran (B127337) (THP) group is a protecting group for a hydroxyl functionality, which can be removed under acidic conditions if further modification at that site is desired after the click reaction. This protocol is designed to be a starting point and may require optimization for specific applications.

Introduction to this compound in Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2][3][4] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[1] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its efficiency and bioorthogonality.

This compound is a heterobifunctional linker that incorporates an azide group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and a tetrahydropyran (THP) protected hydroxyl group. The PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate. The azide group readily participates in CuAAC reactions with terminal alkynes in the presence of a Cu(I) catalyst. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate (B8700270). To improve the efficiency and biocompatibility of the reaction, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used.

Alternatively, the azide group of this compound can undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, which does not require a copper catalyst and is ideal for applications in living systems. This protocol will focus on the more common copper-catalyzed approach.

Experimental Protocols

This section details the step-by-step procedure for the copper-catalyzed click chemistry reaction between this compound and an alkyne-containing molecule.

Materials Required:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or other amine-free buffers)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reactants if necessary

  • Deionized water

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Preparation of Stock Solutions:

It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate.

  • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or DMF.

  • Alkyne-Molecule (10 mM): Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., water, DMSO, or DMF) at a concentration of 10 mM.

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄ in deionized water to a final concentration of 100 mM.

  • THPTA (250 mM): Dissolve THPTA in deionized water to a final concentration of 250 mM.

  • Sodium Ascorbate (1 M): Dissolve sodium ascorbate in deionized water to a final concentration of 1 M. Prepare this solution fresh before each reaction to ensure maximum reducing capability. Discard if the solution appears brown, as this indicates oxidation.

Step-by-Step Reaction Protocol:

This protocol is for a final reaction volume of 200 µL. The volumes can be scaled as needed.

  • In a microcentrifuge tube, add the alkyne-functionalized molecule. For example, add 10 µL of a 10 mM stock solution for a final concentration of 500 µM.

  • Add the this compound. A 1.5 to 10-fold molar excess of the azide over the alkyne is recommended as a starting point for optimization. For a 2-fold excess, add 20 µL of the 10 mM this compound stock solution.

  • Add the reaction buffer to bring the volume to 167 µL.

  • Prepare the CuSO₄:THPTA premix. In a separate tube, mix 4 µL of 100 mM CuSO₄ and 8 µL of 250 mM THPTA (this maintains a 1:5 ratio of Cu:ligand). Vortex briefly.

  • Add the 12 µL of the CuSO₄:THPTA premix to the reaction mixture containing the alkyne and azide. The final concentration of CuSO₄ will be 2 mM.

  • To initiate the reaction, add 21 µL of the 1 M sodium ascorbate solution. The final concentration of sodium ascorbate will be 105 mM.

  • Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes. Protect the reaction from light.

  • After the incubation, the reaction mixture is ready for purification and analysis.

Purification and Analysis:

  • Purification: The purification method will depend on the nature of the product. Common methods include size-exclusion chromatography, reversed-phase HPLC, or precipitation.

  • Analysis: The success of the conjugation can be confirmed by mass spectrometry (to observe the mass of the conjugated product) and NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical concentration ranges and reaction parameters for CuAAC reactions, which can be used as a starting point for optimization.

ParameterRecommended RangeExample Protocol ValueReference
Alkyne Concentration 10 µM - 10 mM500 µM
Azide:Alkyne Molar Ratio 1.5:1 to 50:12:1
CuSO₄ Concentration 50 µM - 2 mM2 mM
THPTA:CuSO₄ Molar Ratio 2:1 to 5:15:1
Sodium Ascorbate Concentration 5 mM - 105 mM105 mM
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 15 - 60 minutes30 - 60 minutes
pH 7.0 - 8.07.4

Experimental Workflow Diagram

The following diagram illustrates the workflow for the copper-catalyzed click chemistry reaction.

CuAAC_Workflow prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, THPTA, Na-Ascorbate) mix_reactants Combine Alkyne, This compound, and Buffer prep_reagents->mix_reactants prep_catalyst Prepare CuSO4:THPTA Premix (1:5 ratio) prep_reagents->prep_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst prep_catalyst->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at RT (30-60 min) initiate_reaction->incubate purify Purify Product (e.g., HPLC) incubate->purify analyze Analyze Product (e.g., MS, NMR) purify->analyze

Caption: Workflow for this compound Click Chemistry.

References

Application Notes: Synthesis of PROTACs Using Azido-PEG4-THP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[3]

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties. This document provides a detailed protocol for synthesizing PROTACs using Azido-PEG4-THP, a versatile bifunctional linker precursor. This linker features an azide (B81097) group for "click chemistry" conjugation and a tetrahydropyranyl (THP)-protected hydroxyl group, allowing for a sequential and controlled synthesis strategy.

PROTAC_Structure cluster_PROTAC PROTAC Molecule Warhead POI Ligand (Warhead) Linker Azido-PEG4-Linker Warhead->Linker Covalent Bond POI Protein of Interest (POI) Warhead->POI Binds to E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand Covalent Bond E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruits PROTAC_Synthesis_Workflow start This compound + Ligand 1 (Alkyne) step1 Step 1: CuAAC (Click Chemistry) start->step1 intermediate1 Ligand 1-Triazole-PEG4-THP step1->intermediate1 step2 Step 2: THP Deprotection (Acid Catalysis) intermediate1->step2 intermediate2 Ligand 1-Triazole-PEG4-OH step2->intermediate2 step3 Step 3: Final Conjugation (e.g., Esterification) + Ligand 2 (COOH) intermediate2->step3 end Final PROTAC Molecule step3->end PROTAC_MoA cluster_system Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruited Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin (Ub) Ub->Ternary Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

References

Application Notes and Protocols for Azido-PEG4-THP Bioconjugation to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent modification of proteins and peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of biomolecules. PEGylation can improve solubility, extend circulating half-life, and reduce immunogenicity. The Azido-PEG4-THP linker is a versatile heterobifunctional reagent designed for a two-step sequential bioconjugation strategy. It features a tetrahydropyranyl (THP)-protected thiol group at one end and an azide (B81097) group at the other, connected by a 4-unit PEG spacer.

This two-step approach allows for controlled and site-specific modification of biomolecules. The first step involves the deprotection of the THP group to reveal a reactive thiol, which can then be conjugated to a protein or peptide, typically at a maleimide-activated site. The second step utilizes the azide group for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This enables the attachment of a second molecule of interest, such as a targeting ligand, a fluorescent probe, or a cytotoxic drug.

These application notes provide detailed protocols for the bioconjugation of this compound to proteins and peptides, covering the deprotection of the THP group, thiol-maleimide conjugation, and the subsequent azide-alkyne click chemistry reaction.

Data Presentation

The following tables summarize quantitative data related to the efficiency of the key conjugation steps. The presented values are representative and may vary depending on the specific protein, peptide, and reaction conditions.

Table 1: Thiol-Maleimide Conjugation Efficiency

Protein/Peptide TypeMaleimide to Thiol Molar RatiopHReaction Time (hours)Conjugation Efficiency (%)Reference
Peptide (cRGDfK)2:17.00.584 ± 4[1]
Nanobody (11A4)5:17.4258 ± 12[1]
Elastin-like ProteinNot SpecifiedNeutral254.7 ± 1.9[2]
General Protein10:1 - 20:17.0 - 7.52 - 12>90 (Optimized)[3]

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Efficiency

BiomoleculeAzide to Alkyne Molar RatioReaction Time (hours)Conversion to Product (%)Reference
Alkyne-modified Oligonucleotide2:13~100[4]
Alkyne-modified Oligonucleotide (5 alkynes)5:14~100
Azide-modified Quantum DotsNot Specified< 0.1High FRET Efficiency
General Protein Labeling1.5:1 - 10:18 - 16High Yield (Qualitative)

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield Azido-PEG4-SH

This protocol describes the removal of the THP protecting group to generate the free thiol.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional)

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an equal volume of a 50% TFA solution in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude Azido-PEG4-SH can be purified by silica gel column chromatography if necessary.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 2: Conjugation of Azido-PEG4-SH to a Maleimide-Activated Protein/Peptide

This protocol details the thiol-maleimide ligation.

Materials:

  • Maleimide-activated protein or peptide

  • Azido-PEG4-SH (from Protocol 1)

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA)

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of existing disulfide bonds in the protein)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Dissolve the maleimide-activated protein/peptide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare a stock solution of Azido-PEG4-SH in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add a 10-20 fold molar excess of the Azido-PEG4-SH solution to the protein/peptide solution. The optimal molar ratio should be determined empirically for each specific biomolecule.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the resulting Azido-PEG4-conjugated protein/peptide from excess unreacted linker using SEC or dialysis.

  • Characterize the conjugate by SDS-PAGE (which may show a shift in molecular weight) and LC-MS to confirm successful conjugation.

Protocol 3: Click Chemistry Conjugation of Azido-PEG4-Protein/Peptide with an Alkyne-Containing Molecule

This protocol describes the final CuAAC reaction.

Materials:

  • Azido-PEG4-conjugated protein/peptide (from Protocol 2)

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, targeting ligand)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Dissolve the Azido-PEG4-conjugated protein/peptide in the reaction buffer.

  • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

  • Prepare the following stock solutions: 20 mM CuSO₄ in water, 100 mM THPTA in water, and 300 mM sodium ascorbate in water (freshly prepared).

  • In a reaction tube, combine the Azido-PEG4-conjugated protein/peptide and the alkyne-containing molecule. A 2-10 fold molar excess of the alkyne-containing molecule is a common starting point.

  • Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. Vortex briefly.

  • Initiate the click reaction by adding the sodium ascorbate solution. Vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes to 4 hours at room temperature.

  • Purify the final bioconjugate using SEC or dialysis to remove the catalyst and excess reagents.

  • Characterize the final product by UV-Vis spectroscopy (if a dye is used), SDS-PAGE, and LC-MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: THP Deprotection cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Thiol-Maleimide Conjugation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Click Chemistry (CuAAC) cluster_final Final Product start_linker This compound deprotection TFA Treatment start_linker->deprotection start_protein Maleimide-Activated Protein/Peptide conjugation pH 6.5-7.5 start_protein->conjugation start_alkyne Alkyne-Molecule click_reaction Cu(I), Ascorbate start_alkyne->click_reaction thiol_linker Azido-PEG4-SH deprotection->thiol_linker thiol_linker->conjugation azido_protein Azido-PEG4-Protein/ Peptide Conjugate conjugation->azido_protein azido_protein->click_reaction final_product Final Bioconjugate click_reaction->final_product

Caption: Experimental workflow for this compound bioconjugation.

Grb7-SH2 Signaling Pathway

The Growth factor receptor-bound protein 7 (Grb7) is an adaptor protein implicated in cancer progression. Its Src homology 2 (SH2) domain binds to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) like HER2, activating downstream signaling pathways involved in cell migration and proliferation. Peptide-based inhibitors designed to block the Grb7-SH2 domain interaction are a promising therapeutic strategy. The bioconjugation methods described herein can be used to synthesize such peptide inhibitors, for example, by attaching a cell-penetrating peptide via the Azido-PEG4 linker to enhance intracellular delivery.

Grb7_SH2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Grb7 Grb7 HER2->Grb7 pY SH2 SH2 Domain Grb7->SH2 FAK FAK Grb7->FAK Downstream Downstream Signaling (Migration, Proliferation) FAK->Downstream PeptideInhibitor Azido-PEG4-Peptide Inhibitor PeptideInhibitor->SH2 Blocks Interaction

Caption: Inhibition of the Grb7-SH2 signaling pathway by a peptide conjugate.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. Azido-PEG4-THP is a heterobifunctional linker molecule featuring a terminal azide group for participation in CuAAC reactions. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, which is often crucial for maintaining their biological activity. The tetrahydropyranyl (THP) group is a protecting group for a hydroxyl functionality, which can be removed under acidic conditions to reveal a hydroxyl group for further functionalization if required.

This reagent is particularly valuable in the field of drug development for the synthesis of complex biomolecular conjugates, including Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of CuAAC makes it an ideal strategy for the rapid assembly of PROTAC libraries with diverse linkers to optimize degradation efficacy.

Applications

  • PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein ligand with an E3 ligase ligand. The PEG4 spacer provides the necessary flexibility and length for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Bioconjugation: This linker can be used to attach a variety of molecules, such as fluorophores, biotin, or small molecule drugs, to proteins, peptides, or other biomolecules that have been functionalized with a terminal alkyne.

  • Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug conjugates by increasing their solubility and circulation half-life.

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with alkynes for applications in diagnostics and biomaterials.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions involving PEGylated azide linkers, similar to this compound, in the context of bioconjugation and PROTAC synthesis. Yields are typically high to quantitative under optimized conditions.

ReactantsCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Azide-Peptide + Alkyne-PEGCuSO₄, Sodium Ascorbate (B8700270)DMF505>95[1]
Alkyne-Peptide + Azide-PEGCuSO₄, Sodium AscorbateWater/t-BuOHRT1-4>95[2]
Azide-PEG-Linker + Alkyne-E3 Ligand LigandCu(I) sourceDMFRT2455-90[3]
Azide-Functionalized Protein + Alkyne-FluorophoreCuSO₄, THPTA, Sodium AscorbateAqueous BufferRT1-2>90[2]
Azido-PEG4-NHS Ester + Alkyne-modified biomoleculeCuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA)Aqueous Buffer/Co-solventRT1-4High[4]

Note: "RT" denotes room temperature. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation with this compound

This protocol describes a general method for conjugating an alkyne-functionalized biomolecule (e.g., a protein or peptide) with this compound.

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, degassed)

  • Solvent for this compound (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Reaction Setup:

    • In a reaction vessel, add the solution of the alkyne-functionalized biomolecule.

    • Add the this compound stock solution to the reaction mixture. A 2 to 10-fold molar excess of the azide linker over the alkyne biomolecule is typically recommended. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used. Let the mixture stand for a few minutes.

    • Add the copper-ligand complex to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-500 µM.

  • Initiation of the Reaction:

    • Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can be performed at 4°C for longer incubation times (e.g., overnight) if the biomolecule is sensitive to room temperature.

  • Reaction Quenching and Purification:

    • (Optional) Quench the reaction by adding a copper chelator like EDTA.

    • Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Synthesis of a PROTAC using this compound via CuAAC

This protocol outlines the final "click" chemistry step in a modular PROTAC synthesis, where an alkyne-functionalized target protein ligand is conjugated to this compound, which is pre-conjugated to an E3 ligase ligand. For this protocol, we assume the synthesis of an "Alkyne-Warhead" and an "this compound-E3 Ligand" has been completed.

Materials:

  • Alkyne-functionalized "Warhead" (Target Protein Ligand)

  • This compound-functionalized "Anchor" (E3 Ligase Ligand)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized warhead (1.0 equivalent) and the this compound-functionalized anchor (1.0-1.2 equivalents) in the chosen solvent. Ensure both components are fully dissolved.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of CuSO₄ in water.

    • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Initiation:

    • To the solution of the alkyne and azide components, add the sodium ascorbate solution (typically 0.2-0.5 equivalents).

    • Add the CuSO₄ solution (typically 0.1-0.2 equivalents) to initiate the reaction.

  • Incubation:

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate analytical method such as LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC.

Mandatory Visualization

PROTAC_Signaling_Pathway PROTAC PROTAC (e.g., using this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex E2 Ligase Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

CuAAC_Experimental_Workflow Start Start: Define Target & E3 Ligase Step1 Synthesize/Obtain Alkyne-Warhead & this compound-Anchor Start->Step1 Step2 CuAAC Reaction: - Dissolve Alkyne & Azide - Add CuSO4/Ligand & Na-Ascorbate Step1->Step2 Step3 Incubate & Monitor Reaction (e.g., LC-MS) Step2->Step3 Step4 Work-up & Purification (e.g., HPLC) Step3->Step4 Step5 Characterization of PROTAC (NMR, HRMS) Step4->Step5 Step6 In Vitro & In Vivo Evaluation: - Degradation Assays (e.g., Western Blot) - Cellular Activity Step5->Step6 End End: Optimized PROTAC Step6->End

Caption: Experimental workflow for PROTAC synthesis via CuAAC.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using Azido-PEG4-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and clearance by the mononuclear phagocyte system. Azido-PEG4-THP is a heterobifunctional linker that incorporates a PEG spacer, a terminal azide (B81097) group for bioorthogonal "click" chemistry, and a tetrahydropyranyl (THP) protected hydroxyl group. This configuration allows for a multi-step functionalization strategy where the nanoparticle is first coated with the protected linker. The THP protecting group can then be removed under mild acidic conditions to reveal a hydroxyl group for further conjugation, or the azide can be used directly for click chemistry applications. This document provides detailed application notes and protocols for the use of this compound in the surface functionalization of nanoparticles.

Chemical Properties

PropertyValue
Chemical Name 1-(2-Azidoethoxy)-2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethane
Molecular Formula C₁₅H₂₉N₃O₅
Molecular Weight 347.41 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some water solubility due to the PEG chain.
Key Functional Groups Azide (N₃): Enables covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][2][3] PEG4 Spacer: A tetraethylene glycol spacer that increases hydrophilicity and provides a steric barrier. THP Ether: A protecting group for a terminal hydroxyl group, which can be removed under mild acidic conditions.

Applications

The use of this compound for nanoparticle surface functionalization offers several advantages in the development of advanced nanomaterials for biomedical applications:

  • Enhanced Biocompatibility: The hydrophilic PEG chain reduces non-specific protein binding, leading to longer circulation times and reduced immunogenicity.

  • Controlled Surface Chemistry: The THP protecting group allows for a staged approach to functionalization. The azide can be used for an initial conjugation, followed by deprotection of the hydroxyl group for a second, different modification.

  • Versatile Bioconjugation: The azide group serves as a versatile handle for click chemistry, a highly efficient and bioorthogonal ligation method. This enables the attachment of a wide array of molecules, including targeting ligands (peptides, antibodies), imaging agents (fluorophores), and therapeutic payloads.[3]

  • Drug Delivery: Nanoparticles functionalized with targeting ligands via the Azido-PEG linker can be directed to specific cell types, such as cancer cells, to deliver therapeutic agents with high precision, thereby minimizing off-target effects.[4]

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles with Azido-PEG4-Thiol (Thiol-modified linker)

This protocol describes the functionalization of pre-synthesized gold nanoparticles (AuNPs) with a thiol-derivatized version of this compound. The thiol group provides a strong anchor to the gold surface.

Materials:

  • Citrate-capped gold nanoparticles (20 nm) in aqueous solution

  • Azido-PEG4-Thiol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of Azido-PEG4-Thiol in nuclease-free water.

    • Determine the molar concentration of the AuNP stock solution using UV-Vis spectroscopy (for 20 nm AuNPs, the extinction coefficient is approximately 1.12 x 10⁸ M⁻¹cm⁻¹ at ~520 nm).

  • Ligand Exchange Reaction:

    • To 1 mL of the citrate-capped AuNP solution, add the Azido-PEG4-Thiol solution to achieve a final molar excess of approximately 10,000 PEG molecules per nanoparticle.

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring to facilitate the ligand exchange between the citrate (B86180) and the thiol-PEG linker.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. For 20 nm AuNPs, centrifuge at approximately 12,000 x g for 20 minutes.

    • Carefully remove the supernatant containing the excess, unbound linker.

    • Resuspend the nanoparticle pellet in 1 mL of PBS, pH 7.4.

    • Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound linker.

    • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage or immediate use.

Protocol 2: THP Deprotection on the Nanoparticle Surface

This protocol outlines the acid-catalyzed removal of the THP protecting group from the surface-bound linker to expose the terminal hydroxyl group.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Nuclease-free water

  • Centrifuge

Procedure:

  • Deprotection Reaction:

    • To the purified this compound functionalized nanoparticles, add a freshly prepared deprotection solution of acetic acid:THF:water (2:1:1 v/v/v).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction progress can be monitored by analyzing a small aliquot for the presence of the hydroxyl group using appropriate analytical techniques if possible.

  • Purification of Deprotected Nanoparticles:

    • Neutralize the reaction mixture by adding a sufficient amount of a suitable base (e.g., dilute NaOH) until the pH is approximately 7.4.

    • Purify the nanoparticles by centrifugation as described in Protocol 1 to remove the deprotection reagents and the cleaved THP group.

    • Wash the nanoparticles twice with PBS, pH 7.4.

    • Resuspend the final deprotected, azide- and hydroxyl-functionalized nanoparticles in the desired buffer.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles

This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1 or 2)

  • Alkyne-containing molecule of interest (e.g., an alkyne-modified peptide or drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water or DMSO).

    • Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be freshly prepared.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-functionalized nanoparticles with the alkyne-containing molecule at a desired molar ratio (e.g., 1:10 azide to alkyne).

    • Add the THPTA solution to the mixture to a final concentration of 1 mM. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

    • Add the CuSO₄ solution to a final concentration of 0.1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.

  • Purification of Conjugated Nanoparticles:

    • Purify the nanoparticles by centrifugation as described in Protocol 1 to remove the copper catalyst, excess reagents, and unreacted alkyne-containing molecule.

    • Wash the nanoparticles three times with PBS, pH 7.4.

    • Resuspend the final conjugated nanoparticles in the desired buffer for characterization and application.

Data Presentation

Table 1: Physicochemical Characterization of Nanoparticles

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Nanoparticles (e.g., Citrate-AuNP)21.5 ± 0.80.15 ± 0.03-35.2 ± 2.1
This compound Functionalized NP35.2 ± 1.20.21 ± 0.04-15.8 ± 1.5
Deprotected NP (Azide-PEG4-OH)34.9 ± 1.10.20 ± 0.05-16.5 ± 1.8
Peptide-Conjugated NP42.8 ± 1.50.25 ± 0.06-12.3 ± 2.0

Note: The data presented are representative and will vary depending on the nanoparticle core material, size, and the specific molecules conjugated.

Table 2: Quantification of Surface Ligands

Analysis MethodParameter MeasuredTypical Result
X-ray Photoelectron Spectroscopy (XPS) Elemental composition (presence of N from azide)Confirmation of azide group on the surface
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational modes of functional groupsCharacteristic azide peak (~2100 cm⁻¹)
Quantitative NMR (qNMR) Number of PEG chains per nanoparticlee.g., ~150 PEG chains/nanoparticle
Fluorometric Assay (post-click) Quantification of a fluorescent alkyneHigh reaction efficiency (>90%)

Mandatory Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_1 Surface Functionalization cluster_2 Deprotection (Optional) cluster_3 Bioconjugation cluster_4 Characterization & Application NP Bare Nanoparticles (e.g., AuNP, SPION) Linker This compound Linker NP->Linker Ligand Exchange / Covalent Attachment Func_NP This compound Functionalized NP Linker->Func_NP Deprotect Acidic Deprotection Func_NP->Deprotect Optional Step Click Click Chemistry (CuAAC or SPAAC) Func_NP->Click Deprot_NP Azido-PEG4-OH Functionalized NP Deprotect->Deprot_NP Deprot_NP->Click Alkyne Alkyne-Molecule (Drug, Ligand, etc.) Alkyne->Click Conj_NP Conjugated Nanoparticle Click->Conj_NP Char Physicochemical Characterization Conj_NP->Char App In Vitro / In Vivo Applications Char->App

Caption: Experimental workflow for nanoparticle functionalization.

EGFR Signaling Pathway Targeted by Functionalized Nanoparticles

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates NP Functionalized Nanoparticle (with EGFR Inhibitor) NP->EGFR Inhibits RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Metastasis Metastasis STAT->Metastasis

Caption: Inhibition of EGFR signaling by functionalized nanoparticles.

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with Azido-PEG4-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs).[1][2] A typical PROTAC consists of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed to enhance the aqueous solubility and permeability of PROTACs.[5] Solid-phase synthesis offers a streamlined and efficient approach for the rapid assembly of PROTAC libraries, simplifying purification and allowing the use of excess reagents to drive reactions to completion.

This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing an Azido-PEG4-THP linker. This linker incorporates a PEG4 moiety to improve solubility, an azide (B81097) group for facile "click chemistry" conjugation to an alkyne-modified ligand, and a tetrahydropyranyl (THP) protected alcohol, which can be deprotected on-resin to allow for further modification or direct coupling to the second ligand.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The key steps are outlined in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC using an this compound linker generally follows the workflow depicted below. This example assumes the E3 ligase ligand is first immobilized on the solid support.

SPS_Workflow start Start resin_prep 1. Resin Preparation (e.g., Aminomethylated Polystyrene) start->resin_prep e3_coupling 2. E3 Ligase Ligand Coupling resin_prep->e3_coupling linker_coupling 3. This compound Linker Coupling e3_coupling->linker_coupling thp_deprotection 4. On-Bead THP Deprotection linker_coupling->thp_deprotection poi_coupling 5. POI Ligand Coupling thp_deprotection->poi_coupling cleavage 6. Cleavage from Resin poi_coupling->cleavage purification 7. Purification (e.g., HPLC) cleavage->purification end Final PROTAC purification->end

Caption: Solid-phase PROTAC synthesis workflow.

Data Presentation

The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.

Table 1: Representative Yields and Purity in Solid-Phase PROTAC Synthesis

StepParameterValue RangeAnalytical Method
E3 Ligase Loading Resin Loading0.4 - 0.8 mmol/gUV-Vis Spectroscopy
Linker Coupling Coupling Efficiency>90%Kaiser Test / LC-MS of cleaved aliquot
POI Ligand Coupling Coupling Efficiency>85%Kaiser Test / LC-MS of cleaved aliquot
Final Product Crude Purity65 - 80%Analytical HPLC
Final Product Purified Yield10 - 25%Mass Measurement
Final Product Final Purity>95%Analytical HPLC

Table 2: Characterization of a Representative Final PROTAC

ParameterExpected ValueObserved ValueMethod
Molecular Weight Varies based on ligandsConforms to expected massLC-MS
¹H NMR Conforms to structureConforms to structureNMR Spectroscopy
HPLC Retention Time VariesConsistent peakAnalytical HPLC
Biological Activity (DC₅₀) Target-dependente.g., 10 - 100 nMWestern Blot / In-cell assays
Maximum Degradation (Dₘₐₓ) Target-dependente.g., >80%Western Blot / In-cell assays

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a PROTAC using an this compound linker. This protocol assumes the use of an aminomethylated polystyrene resin and immobilization of the E3 ligase ligand first.

Protocol 1: Immobilization of E3 Ligase Ligand (e.g., Pomalidomide (B1683931) derivative)

  • Resin Swelling: Swell aminomethylated polystyrene resin (1.0 eq) in N,N-dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.

  • Ligand Coupling:

    • To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3.0 eq), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3.0 eq), and N,N-diisopropylethylamine (DIPEA) (6.0 eq) in DMF.

    • Shake the reaction mixture at room temperature for 16 hours.

  • Washing: Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (MeOH) (3x).

  • Drying: Dry the resin under vacuum.

  • Confirmation (Optional): A small amount of resin can be cleaved (e.g., with 95% TFA) and analyzed by LC-MS to confirm successful coupling. A Kaiser test should be negative, indicating the absence of free amines.

Protocol 2: this compound Linker Coupling (via Click Chemistry)

This protocol assumes the immobilized E3 ligase ligand has an alkyne handle for click chemistry.

  • Resin Swelling: Swell the E3 ligase-functionalized resin in a suitable solvent mixture (e.g., DMF/H₂O).

  • Click Reaction:

    • To the swollen resin, add a solution of this compound (2.0 eq), copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.2 eq), and sodium ascorbate (B8700270) (0.5 eq).

    • Shake the reaction mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), H₂O (3x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: On-Bead THP Deprotection

The THP group is acid-labile and can be removed under mild acidic conditions.

  • Resin Swelling: Swell the resin in DCM.

  • Deprotection:

    • Treat the resin with a solution of 2% trifluoroacetic acid (TFA) in DCM.

    • Shake for 1-2 hours at room temperature.

  • Washing: Wash the resin with DCM (3x), 10% DIPEA in DMF (to neutralize residual acid) (2x), DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: POI Ligand Coupling

This protocol assumes the POI ligand has a carboxylic acid handle.

  • Resin Swelling: Swell the deprotected resin in DMF.

  • Ligand Coupling:

    • To the resin, add a solution of the carboxylic acid-functionalized POI ligand (3.0 eq), (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (HATU) (3.0 eq), and DIPEA (6.0 eq) in DMF.

    • Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 5: Cleavage and Purification

  • Cleavage:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

    • Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.

  • Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

    • Centrifuge and decant the ether.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/MeOH).

    • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR. Lyophilize the pure fractions to obtain the final product as a powder.

References

Application Note: Purification of Azido-PEG4-THP Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of Azido-PEG4-THP conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed to ensure high purity of the final product, which is crucial for subsequent applications in bioconjugation and drug development, such as "click" chemistry.

Introduction

This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a tetrahydropyranyl (THP) protected hydroxyl group. The THP group is a common protecting group for alcohols, which can be sensitive to acidic conditions. Therefore, a purification method that avoids premature deprotection is essential. Reversed-phase HPLC is a powerful technique for purifying such conjugates based on their hydrophobicity.[1][2] Due to the lack of a strong UV chromophore in the this compound molecule, detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended for effective monitoring of the purification process.

Experimental Overview

The purification strategy involves separating the desired this compound conjugate from potential impurities, such as the starting material (Azido-PEG4-OH) and any byproducts of the THP protection reaction. The separation is achieved on a C18 stationary phase using a water/acetonitrile gradient. A key consideration is the acid-lability of the THP protecting group, which necessitates the avoidance of strong acids like trifluoroacetic acid (TFA) in the mobile phase.[3][4] Instead, volatile additives like formic acid or acetic acid at low concentrations are used to maintain a suitable pH without causing deprotection.[5]

Experimental Workflow

G Purification Workflow for this compound Conjugates cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Fraction Collection & Analysis cluster_3 Post-Purification A Crude this compound Synthesis Mixture B Dissolve in Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile) A->B C Filter through 0.22 µm Syringe Filter B->C D Inject onto RP-HPLC System C->D E Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) D->E F Monitor Elution with ELSD/CAD/MS E->F G Collect Fractions Containing the Pure Product F->G H Analyze Fractions for Purity (Analytical HPLC-MS) G->H I Pool Pure Fractions H->I J Remove Solvent (Lyophilization or Rotary Evaporation) I->J K Store Purified Product at -20°C J->K

Caption: Experimental workflow for the HPLC purification of this compound.

Data Presentation

The following tables summarize the recommended HPLC parameters for both analytical and preparative scale purification of this compound conjugates.

Table 1: Analytical HPLC Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD, CAD, or MS
Table 2: Preparative HPLC Parameters
ParameterRecommended Setting
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration)
Detector ELSD, CAD, or MS with a flow splitter

Experimental Protocols

Materials and Reagents
  • Crude this compound conjugate

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or acetic acid)

  • HPLC system with a gradient pump, autosampler (for analytical), and a suitable detector (ELSD, CAD, or MS)

  • Preparative HPLC system with a fraction collector

  • C18 HPLC columns (analytical and preparative)

  • Syringe filters (0.22 µm)

  • Vials for sample preparation and fraction collection

Sample Preparation
  • Accurately weigh a small amount of the crude this compound conjugate.

  • Dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B) to a concentration of approximately 1-10 mg/mL.

  • If solubility is an issue, a minimal amount of a water-miscible organic solvent such as DMSO or DMF can be used. Keep the injection volume small to avoid peak distortion.

  • Vortex the sample until fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

Analytical HPLC Protocol
  • Equilibrate the analytical C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Inject 10 µL of the prepared sample.

  • Run the gradient as specified in Table 1.

  • Monitor the elution of the components using the chosen detector. The product, being more hydrophobic due to the THP group, is expected to elute later than the more polar starting material (Azido-PEG4-OH).

  • After the gradient, wash the column with 95% B for 5 minutes, and then re-equilibrate at the initial conditions for 10 minutes before the next injection.

Preparative HPLC Protocol
  • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) for at least 30 minutes.

  • Perform a blank run with the sample solvent to ensure there are no interfering peaks.

  • Inject the prepared sample onto the column. The injection volume will depend on the column size and the concentration of the crude material.

  • Run the preparative gradient as outlined in Table 2.

  • Monitor the separation in real-time and collect the fractions corresponding to the main product peak.

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Pool the fractions containing the pure product.

  • Remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound conjugate.

Logical Relationship of Purification Parameters

G Key Relationships in HPLC Purification A Sample Hydrophobicity B Retention Time A->B increases E Peak Resolution B->E C Mobile Phase Organic Content C->B decreases D Stationary Phase (e.g., C18) D->B increases F Flow Rate F->E affects G Column Dimensions H Sample Load G->H determines H->E can decrease

Caption: Interdependencies of key parameters in RP-HPLC purification.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the purification of this compound conjugates. By carefully selecting the mobile phase additives to avoid degradation of the acid-sensitive THP group and employing appropriate detection methods, high-purity material can be obtained for use in sensitive downstream applications. The provided protocols for both analytical and preparative scales can be adapted to specific laboratory setups and sample characteristics.

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-PEG4-THP reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG4-THP, focusing on addressing the common challenge of low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly the tetrahydropyranyl (THP) protection of Azido-PEG4-alcohol.

Question 1: I am experiencing a very low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yield in the THP protection of Azido-PEG4-alcohol is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Reaction

  • Problem: The reaction has not gone to completion, leaving a significant amount of the starting Azido-PEG4-alcohol unreacted.

  • Troubleshooting:

    • Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

    • Temperature: While many THP protections are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

    • Reagent Stoichiometry: Increase the equivalents of dihydropyran (DHP). A common starting point is 1.5 to 2 equivalents.

    • Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or pyridinium (B92312) p-toluenesulfonate (PPTS)) may be old or inactive.[1] Use a fresh batch of catalyst. The amount of catalyst can also be critical; too little will result in a sluggish reaction, while too much can lead to side product formation.

Potential Cause 2: Side Reactions and Product Degradation

  • Problem: The desired product is forming but is being consumed by side reactions or is degrading under the reaction conditions.

  • Troubleshooting:

    • Acid-Mediated Degradation: The azide (B81097) group can be sensitive to strongly acidic conditions. While an acid catalyst is necessary for THP protection, prolonged exposure or high concentrations can lead to degradation.[2]

      • Use a milder acid catalyst like PPTS, which has lower acidity than PTSA.[1]

      • Ensure the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) as soon as it reaches completion (as determined by TLC).

    • Polymerization of DHP: Dihydropyran can polymerize in the presence of a strong acid. This can be observed as the formation of a precipitate or a viscous reaction mixture.

      • Add the acid catalyst portion-wise to the reaction mixture.

      • Maintain a moderate reaction temperature.

Potential Cause 3: Issues with Reagents and Solvents

  • Problem: The quality of the starting materials or the solvent is compromising the reaction.

  • Troubleshooting:

    • Solvent Purity: Use anhydrous (dry) dichloromethane (B109758) (DCM) or a similar aprotic solvent. Water in the reaction mixture can hydrolyze the intermediate oxonium ion and prevent the formation of the THP ether.[1]

    • Purity of Azido-PEG4-alcohol: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • DHP Quality: Dihydropyran should be freshly distilled or from a recently opened bottle, as it can form peroxides upon storage.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products.

  • Unreacted Starting Material: One of the most common "spots" is the unreacted Azido-PEG4-alcohol. As discussed in Question 1, optimizing reaction conditions can minimize this.

  • Diastereomers: The introduction of the THP group creates a new stereocenter, resulting in the formation of diastereomers.[3] This will often appear as a slightly elongated or two very close spots on the TLC plate. This is an inherent aspect of the reaction and not necessarily a "byproduct" to be eliminated, but it is important for characterization.

  • DHP Polymer: This usually remains at the baseline of the TLC plate.

  • Degradation Products: If the azide group is degrading, you may see various other spots. Using milder conditions can help avoid this.

Question 3: My purification of this compound by column chromatography is difficult and results in low recovery. What can I do?

Answer:

Purification can be challenging due to the similar polarities of the product and any unreacted starting material.

  • Optimize TLC Mobile Phase: Before running a column, carefully optimize the solvent system using TLC to achieve good separation between the product and the starting material.

  • Drive the Reaction to Completion: The easiest way to simplify purification is to ensure the reaction goes to completion, thus eliminating the starting material.

  • Alternative Quenching: After the reaction, quenching with a mild base and a water wash will remove the acid catalyst and some polar impurities, simplifying the subsequent chromatography.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of this compound.

ParameterConditionExpected Outcome on YieldTroubleshooting Recommendation
Catalyst p-Toluenesulfonic acid (PTSA)Higher reactivity, potential for side reactionsUse in catalytic amounts; consider switching to PPTS if side products are observed.
Pyridinium p-toluenesulfonate (PPTS)Milder, less acidic, fewer side reactionsMay require longer reaction times or gentle heating.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reagents, standard choiceEnsure the solvent is dry to prevent hydrolysis.
Temperature Room TemperatureStandard condition, generally sufficientIf the reaction is slow, consider gentle heating (40-50 °C).
Elevated ( > 50 °C)May increase reaction rate but also side reactionsMonitor carefully for byproduct formation.
Dihydropyran (DHP) 1.1 - 1.5 equivalentsMay result in incomplete reactionIncrease to 1.5 - 2.0 equivalents if starting material remains.
> 2.0 equivalentsDrives reaction to completionCan complicate purification; use a moderate excess.

Experimental Protocols

Synthesis of this compound

This protocol describes the tetrahydropyranyl (THP) protection of Azido-PEG4-alcohol.

  • Dissolution: Dissolve Azido-PEG4-alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.5 - 2.0 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, this compound, should have a higher Rf value than the starting alcohol.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Azido-PEG4-alcohol in Anhydrous DCM add_dhp Add Dihydropyran (DHP) start->add_dhp add_catalyst Add PPTS Catalyst add_dhp->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with NaHCO3 monitor->quench Complete extract Extract with DCM quench->extract wash Wash with Brine & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end_node Pure this compound purify->end_node troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of this compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions / Degradation start->side_reactions reagent_issues Reagent / Solvent Issues start->reagent_issues sol_incomplete Increase Reaction Time Increase DHP Equivalents Check Catalyst Activity incomplete_rxn->sol_incomplete sol_side_reactions Use Milder Catalyst (PPTS) Quench Promptly Control Temperature side_reactions->sol_side_reactions sol_reagent_issues Use Anhydrous Solvent Check Starting Material Purity Use Fresh DHP reagent_issues->sol_reagent_issues

References

Technical Support Center: Optimizing CuAAC Reactions for Azido-PEG4-THP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of Azido-PEG4-THP. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a CuAAC reaction?

A1: A successful CuAAC reaction requires five core components: an azide (B81097) (e.g., this compound), a terminal alkyne, a copper(I) catalyst, a copper-stabilizing ligand, and a reducing agent to maintain the copper in the active Cu(I) oxidation state.[1][2][3] The reaction's efficiency is highly dependent on the choice and concentration of each of these components.

Q2: What is the optimal copper source for the reaction?

A2: The most convenient and common method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄).[4] This is achieved by adding a reducing agent, most commonly sodium ascorbate (B8700270).[5] Using Cu(I) salts like CuI directly is possible but not recommended for achieving maximal rates, as iodide ions can interfere with the catalytic cycle.

Q3: What is the role of the ligand and which one should I choose for a PEGylated azide?

A3: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, accelerating the reaction rate, and reducing the potential cytotoxicity of copper in biological systems. For reactions in aqueous buffers, which are common for PEGylated substrates, water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice for bioconjugation in aqueous media.

LigandRecommended SolventKey Characteristics
THPTA Water / Aqueous BuffersIdeal for bioconjugation; highly water-soluble.
BTTAA Water / Aqueous BuffersA newer generation water-soluble ligand that can further accelerate the reaction and reduce cytotoxicity.
TBTA Organic Solvents (e.g., DMSO, DMF)One of the most widely used ligands, but insoluble in water.

Q4: What solvent system is best for a reaction with this compound?

A4: The choice of solvent depends on the solubility of both your azide and alkyne substrates. For PEGylated molecules like this compound, aqueous systems are often preferred. Non-coordinating buffers such as phosphate (B84403), HEPES, or MOPS are recommended. Avoid Tris buffers, which can chelate the copper catalyst and slow the reaction. If substrate solubility is an issue, co-solvents like DMSO, DMF, or t-Butanol can be used, often in a mixture with water. Polyethylene glycol (PEG) itself has also been used as a solvent and stabilizer in CuAAC reactions.

Q5: How does temperature affect the CuAAC reaction?

A5: CuAAC reactions are known for their robustness and typically proceed efficiently at room temperature. For sterically hindered substrates or if reaction rates are slow, gentle heating (e.g., to 40-50 °C) can be beneficial. However, for many bioconjugation applications, maintaining room temperature is sufficient and preferable to protect sensitive biomolecules.

Troubleshooting Guide

Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?

A1: Low yields in CuAAC reactions can stem from several factors. The most common issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often due to the presence of dissolved oxygen.

Troubleshooting Workflow for Low or No Product Yield

G Troubleshooting Workflow for Low CuAAC Yield start Low / No Yield check_oxygen Is the reaction protected from oxygen? start->check_oxygen check_reagents Are reagents (especially Na-Ascorbate) fresh? check_oxygen->check_reagents Yes sol_oxygen Degas solvents and run under inert atmosphere (N₂ or Ar). check_oxygen->sol_oxygen No check_ligand Is a suitable ligand (e.g., THPTA) being used? check_reagents->check_ligand Yes sol_reagents Prepare fresh Sodium Ascorbate solution. check_reagents->sol_reagents No check_buffer Is the buffer non-coordinating? check_ligand->check_buffer Yes sol_ligand Use a water-soluble ligand like THPTA for aqueous media. Ensure Ligand:Cu ratio is ≥1:1. check_ligand->sol_ligand No check_concentration Are reactant concentrations too low? check_buffer->check_concentration Yes sol_buffer Switch to Phosphate, HEPES, or MOPS buffer. check_buffer->sol_buffer No (e.g., using Tris) check_copper_seq Does the substrate chelate copper? check_concentration->check_copper_seq No sol_concentration Increase reactant concentrations if possible. check_concentration->sol_concentration Yes sol_copper_seq Increase Cu/Ligand concentration. Add sacrificial metals (e.g., Zn²⁺). check_copper_seq->sol_copper_seq Yes

Caption: A decision tree for troubleshooting low or no product yield in CuAAC reactions.

Q2: I am observing the formation of byproducts. What are they and how can I avoid them?

A2: A common side reaction is the oxidative homocoupling of the alkyne substrate (Glaser coupling), which forms a diacetylene byproduct. This is particularly prevalent when the reaction is exposed to oxygen. Additionally, byproducts from the oxidation of sodium ascorbate can sometimes react with biomolecules.

Mitigation Strategies:

  • Suppress Alkyne Homocoupling: Ensure the reaction is protected from oxygen and that a sufficient concentration of sodium ascorbate is present to maintain a reducing environment.

  • Prevent Biomolecule Damage: The addition of aminoguanidine (B1677879) can help intercept reactive carbonyl byproducts generated from ascorbate oxidation, protecting sensitive functional groups on your molecules. Using a chelating ligand is also essential to protect biomolecules from copper-mediated oxidative damage.

Q3: The reaction starts clear but a precipitate forms over time. What is it?

A3: Precipitate formation can be due to several factors. It could be the desired product if it has poor solubility in the reaction solvent. Alternatively, it could be due to the formation of insoluble Cu-phosphate complexes if the copper source is not pre-mixed with the ligand before addition to a phosphate buffer. It might also indicate aggregation of a biomolecule substrate, potentially caused by copper ions or byproducts. Always pre-mix the CuSO₄ and ligand before adding them to the main reaction mixture to prevent precipitation.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a recommended starting point and may require optimization for specific alkyne substrates.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).

  • Alkyne Substrate: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate (Na-Asc): Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.

  • Reaction Buffer: Prepare a 100 mM non-coordinating buffer (e.g., sodium phosphate), pH 7.0-7.5.

Optimized CuAAC Reaction Workflow

G Optimized CuAAC Reaction Workflow cluster_prep 1. Reagent Preparation cluster_catalyst 2. Catalyst Premix cluster_reaction 3. Reaction Setup cluster_initiation 4. Initiation & Incubation cluster_workup 5. Workup & Analysis prep_azide Azide-PEG4-THP Stock (10 mM) combine Combine Buffer, Azide, and Alkyne in reaction vessel prep_azide->combine prep_alkyne Alkyne Stock (10 mM) prep_alkyne->combine prep_buffer Reaction Buffer (e.g., Phosphate) prep_buffer->combine prep_cu CuSO₄ Stock (20 mM) premix Premix CuSO₄ + THPTA (1:5 ratio) prep_cu->premix prep_ligand THPTA Stock (50 mM) prep_ligand->premix add_catalyst Add Catalyst Premix to the reaction premix->add_catalyst combine->add_catalyst initiate Initiate by adding Na-Ascorbate add_catalyst->initiate prep_ascorbate Prepare FRESH Na-Ascorbate Stock (100 mM) prep_ascorbate->initiate incubate Incubate at RT (1-4 hours) Protect from Oxygen initiate->incubate monitor Monitor by TLC / LC-MS incubate->monitor purify Purify Product (e.g., Chromatography) monitor->purify

References

Preventing side reactions in Azido-PEG4-THP conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-THP conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in bioconjugation workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the two-step conjugation process involving THP deprotection followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Question 1: After THP deprotection, I see a low yield of the deprotected Azido-PEG4-Alcohol. What could be the cause?

Possible Causes and Solutions:

  • Incomplete Deprotection: The acidic conditions may be too mild or the reaction time too short.

    • Solution: Increase the reaction time or use a slightly stronger acidic catalyst. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

  • Degradation of the Product: While the PEG linker is generally stable, prolonged exposure to strong acids and high temperatures can cause degradation.[3]

    • Solution: Use milder acidic conditions (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol, or acetic acid in a THF/water mixture) and maintain a controlled temperature.[2]

  • Issues During Work-up: The deprotected, more polar product might be partially lost during aqueous work-up if not extracted efficiently.

    • Solution: Ensure thorough extraction with an appropriate organic solvent. If the product has high water solubility, consider alternative purification methods like solid-phase extraction or dialysis.[4]

Question 2: My final conjugate yield is low after the click chemistry (CuAAC) step. What are the potential reasons?

Possible Causes and Solutions:

  • Interference from Deprotection Byproducts: The byproduct of THP deprotection, 5-hydroxypentanal (B1214607) (which exists in equilibrium with its cyclic hemiacetal form), or residual deprotection reagents may interfere with the CuAAC reaction.

    • Solution: It is crucial to purify the deprotected Azido-PEG4-Alcohol intermediate before proceeding to the CuAAC step. Purification can be achieved by column chromatography or extraction to remove any byproducts and residual acid.

  • Reduced Azide (B81097) Group: The azide group may have been partially reduced to an amine during the deprotection step, especially if certain scavengers were used. Thiol-containing scavengers, sometimes used in peptide chemistry, are known to reduce azides.

    • Solution: Avoid using thiol-based scavengers during deprotection. If reduction is suspected, the integrity of the azide group can be checked by IR spectroscopy (strong characteristic peak around 2100 cm⁻¹) or by reacting a small sample with a fluorescent alkyne.

  • Copper Catalyst Inhibition: Components from the previous step, if not properly removed, might chelate the copper catalyst, rendering it inactive.

    • Solution: Ensure the deprotected linker is pure before initiating the click reaction. The use of a copper-chelating ligand like THPTA can also help stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Oxygen Sensitivity of Cu(I): The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II).

    • Solution: Perform the CuAAC reaction under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).

Question 3: I am observing multiple spots on my TLC or multiple peaks in my HPLC analysis of the final conjugate. Why is this happening?

Possible Causes and Solutions:

  • Formation of Diastereomers: The THP group introduces a new stereocenter upon protection of the alcohol. This results in a mixture of diastereomers of the this compound linker, which may lead to diastereomeric products that can sometimes be separated by chromatography.

    • Solution: This is an inherent characteristic of using THP as a protecting group. While it may complicate analysis, it often does not affect the biological activity of the final conjugate. If separation is necessary, careful optimization of the chromatographic conditions is required.

  • Side Reactions of the Alkyne: In the presence of oxygen, copper can catalyze the homocoupling of terminal alkynes (Glaser coupling), leading to undesired byproducts.

    • Solution: Deoxygenate your reaction mixture and maintain an inert atmosphere to minimize this side reaction.

  • Incomplete Reaction: If either the deprotection or the click reaction is incomplete, you will have a mixture of starting materials, intermediates, and the final product.

    • Solution: Monitor each step to completion using an appropriate analytical technique (e.g., TLC, LC-MS) before proceeding to the next step or purification.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the THP ether in this compound stable?

The THP ether is stable under basic and nucleophilic conditions, as well as in the presence of many reducing and oxidizing agents. It is, however, labile to acidic conditions.

Q2: What are the common reagents used for the deprotection of the THP group?

Common deprotection reagents include mild acids such as acetic acid in a tetrahydrofuran (B95107) (THF)/water mixture, pyridinium p-toluenesulfonate (PPTS) in ethanol, or a catalytic amount of a stronger acid like p-toluenesulfonic acid (TsOH) in an alcohol solvent.

Q3: Is the azide functional group stable during the acidic deprotection of the THP group?

The azide group is generally stable under the mild acidic conditions used for THP deprotection. However, it is important to avoid strong acids or the presence of reagents that could reduce the azide, such as certain thiols. Mixing azides with strong acids can also generate highly toxic and explosive hydrazoic acid.

Q4: What are the byproducts of THP deprotection?

The acid-catalyzed hydrolysis of a THP ether regenerates the original alcohol and produces 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.

Q5: Can I perform the THP deprotection and the click chemistry reaction in a single pot?

A one-pot procedure is not recommended. The acidic conditions required for THP deprotection are incompatible with the components of the CuAAC reaction. Furthermore, byproducts from the deprotection step can interfere with the click reaction. A two-step process with purification of the intermediate is the most reliable approach.

Q6: What purification methods are suitable for PEGylated compounds?

Purification of PEGylated molecules can be challenging due to their physical properties. Common methods include:

  • Size Exclusion Chromatography (SEC): Effective for separating molecules based on size.

  • Reverse-Phase HPLC (RP-HPLC): Can be used, but peak broadening is common due to the polydispersity of the PEG chain.

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities from larger PEGylated biomolecules.

  • Ion-Exchange Chromatography (IEX): Can be used if the target molecule has a net charge.

Data Presentation

Table 1: Common Conditions for THP Deprotection

Reagent(s)SolventTemperatureTypical Reaction TimeReference(s)
Acetic Acid (AcOH)THF / Water (e.g., 3:1)Room Temperature4-8 hours
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)50-60 °C2-4 hours
p-Toluenesulfonic Acid (TsOH) (catalytic)Methanol (MeOH) or Ethanol (EtOH)Room Temperature1-3 hours

Table 2: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

ComponentTypical ConcentrationPurposeReference(s)
Azido-PEG-Alcohol1 - 10 mM (1 equivalent)Reactant
Alkyne-functionalized molecule1 - 1.2 equivalentsReactant
Copper(II) Sulfate (B86663) (CuSO₄)50 - 200 µMCopper source
Sodium Ascorbate (B8700270)1 - 5 mMReducing agent (forms Cu(I) in situ)
Copper Ligand (e.g., THPTA)5 equivalents to CopperStabilizes Cu(I) and accelerates reaction
Solventaq. Buffer / co-solvent (e.g., DMSO, tBuOH)Reaction medium

Experimental Protocols

Protocol 1: Deprotection of this compound

  • Dissolve this compound in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add acetic acid to the solution to a final concentration of 80%.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The deprotected product should have a lower Rf value than the starting material.

  • Once the reaction is complete (typically 4-8 hours), neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Azido-PEG4-Alcohol.

  • Purify the crude product by silica (B1680970) gel column chromatography to remove any byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) for best results.

  • Dissolve the purified Azido-PEG4-Alcohol and the alkyne-functionalized molecule in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

  • Prepare a stock solution of copper(II) sulfate and the copper ligand (e.g., THPTA) in water.

  • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • To the reaction mixture containing the azide and alkyne, add the premixed copper/ligand solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

  • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA to remove the copper.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_0 Step 1: THP Deprotection cluster_1 Step 2: CuAAC 'Click' Chemistry start This compound deprotection Acidic Hydrolysis (e.g., AcOH/H2O/THF) start->deprotection intermediate Crude Azido-PEG4-Alcohol + 5-Hydroxypentanal deprotection->intermediate purification1 Purification (e.g., Column Chromatography) intermediate->purification1 pure_intermediate Purified Azido-PEG4-Alcohol purification1->pure_intermediate click_reaction CuAAC Reaction pure_intermediate->click_reaction alkyne Alkyne-functionalized Molecule alkyne->click_reaction cu_reagents CuSO4, Na-Ascorbate, Ligand cu_reagents->click_reaction crude_conjugate Crude Conjugate click_reaction->crude_conjugate purification2 Purification (e.g., SEC, HPLC) crude_conjugate->purification2 final_product Final Conjugate purification2->final_product

Caption: A two-step workflow for bioconjugation using this compound.

troubleshooting_logic Troubleshooting Logic for Low Conjugate Yield cluster_0 Deprotection Issues cluster_1 CuAAC Issues start Low Final Conjugate Yield check_step1 Problem in Step 1 (Deprotection)? start->check_step1 check_step2 Problem in Step 2 (CuAAC)? start->check_step2 incomplete_deprotection Incomplete Reaction? - Check TLC/LC-MS of intermediate check_step1->incomplete_deprotection Yes degradation Product Degradation? - Analyze for byproducts check_step1->degradation Yes azide_reduction Azide Reduction? - Check IR or test reaction check_step2->azide_reduction Yes catalyst_inhibition Catalyst Inhibition? - Purify intermediate check_step2->catalyst_inhibition Yes reagent_purity Reagent Quality? - Use fresh reagents check_step2->reagent_purity Yes

Caption: A logical flow for troubleshooting low yield in this compound conjugations.

side_reactions Potential Side Reactions cluster_deprotection Deprotection Step cluster_cuaac CuAAC Step main_path Desired Reaction Path peg_degradation PEG Chain Cleavage (Harsh Acid/Heat) main_path->peg_degradation Deviation leads to azide_reduction_deprotection Azide Reduction (e.g., with Thiol Scavengers) main_path->azide_reduction_deprotection Deviation leads to glaser_coupling Alkyne Homocoupling (Glaser Coupling) main_path->glaser_coupling Deviation leads to protein_oxidation Oxidative Damage to Biomolecule (ROS Generation) main_path->protein_oxidation Deviation leads to

Caption: Potential side reactions during the two-step conjugation process.

References

Technical Support Center: Improving Reproducibility of Click Chemistry with Azido-PEG4-THP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Azido-PEG4-THP for reproducible click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule commonly used in bioconjugation and drug discovery. It features:

  • An azide (B81097) group for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reactions.

  • A tetraethylene glycol (PEG4) spacer, which is hydrophilic and enhances the solubility of the molecule and its conjugates in aqueous media.[1]

  • A tetrahydropyranyl (THP) protecting group on the terminal hydroxyl of the PEG chain. This group prevents unwanted side reactions and can be removed under acidic conditions to reveal a hydroxyl group for further functionalization.[2][3]

Its primary application is as a linker in the synthesis of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[4][5]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.

Q3: In which solvents is this compound soluble?

This compound is generally soluble in a variety of common organic solvents, including dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF). The PEG4 chain also imparts good water solubility.

Q4: Do I need to remove the THP protecting group before the click reaction?

Yes, the THP group protects a terminal hydroxyl group. For applications where this hydroxyl group needs to be free for subsequent reactions or is part of the final desired structure, it must be deprotected. The deprotection is typically achieved under mild acidic conditions.

Troubleshooting Guide

Problem 1: Low or No Yield in the CuAAC Reaction

Q: I am observing a very low yield or no product formation in my click reaction with this compound. What are the potential causes and solutions?

A: Low yields in CuAAC reactions are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Copper Catalyst: The active catalytic species in CuAAC is Cu(I). Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen is a frequent cause of reaction failure.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Deoxygenate your solvents by sparging with an inert gas. Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270).

  • Inappropriate Ligand: Copper-chelating ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.

    • Solution: For aqueous or partially aqueous reactions, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is recommended. For reactions in organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice. THPTA has been reported to perform better than TBTA in aqueous systems.

  • Poor Reagent Quality: Degradation of this compound, the alkyne substrate, or the reducing agent can lead to poor results.

    • Solution: Use high-purity reagents. Ensure that this compound has been stored correctly. Prepare the sodium ascorbate solution fresh for each reaction.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reactant concentrations can hinder the reaction.

    • Solution: this compound has good solubility in many common solvents, but ensure your alkyne-containing molecule is also soluble in the chosen system. A co-solvent system (e.g., DMSO/water or t-BuOH/water) can be beneficial. While many click reactions proceed at room temperature, gentle heating (e.g., 30-40°C) may improve the reaction rate.

Problem 2: Presence of Side Products

Q: My reaction mixture shows multiple spots on TLC/LC-MS, indicating the formation of side products. What are they and how can I minimize them?

A: Side reactions can compete with the desired click reaction, reducing the yield and complicating purification.

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the oxidative homodimerization of your alkyne substrate.

    • Solution: Thoroughly deoxygenate your reaction mixture and maintain an inert atmosphere. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction.

  • Side Reactions with Biomolecules: If you are working with proteins or other sensitive biomolecules, the copper catalyst and reactive oxygen species (ROS) generated by the reaction can cause degradation.

    • Solution: Use a stabilizing ligand like THPTA, which can also act as a sacrificial reductant. Minimize the reaction time and use the lowest effective concentration of the copper catalyst.

  • Incomplete THP Deprotection: If the THP group is not completely removed prior to the click reaction, you will have a mixture of protected and deprotected starting material, leading to a mixture of products.

    • Solution: Monitor the deprotection step carefully by TLC or LC-MS to ensure complete conversion before proceeding to the click reaction.

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify my final PEGylated product. What are the recommended methods?

A: The hydrophilic and flexible nature of the PEG chain can sometimes make purification challenging.

  • For Large Biomolecules (e.g., proteins, antibodies):

    • Solution: Size-exclusion chromatography (SEC) is often effective for separating the larger PEGylated biomolecule from smaller unreacted reagents. Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used to remove small molecule impurities.

  • For Smaller Molecules (e.g., in PROTAC synthesis):

    • Solution: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying PEGylated small molecules. Using a gradient of water/acetonitrile or water/methanol with a C18 column is a common starting point. For particularly polar compounds, specialized column chemistries may be required. Column chromatography on silica (B1680970) gel can also be employed, though streaking can be an issue. Using a more polar eluent system, such as a gradient of methanol in dichloromethane (B109758) or chloroform, can improve separation.

Data Presentation

Table 1: Comparison of Common Ligands for CuAAC Reactions

LigandRecommended Solvent SystemKey Advantages
THPTA Aqueous or partially aqueousHigh water solubility, accelerates reaction rates in aqueous media, protects biomolecules from oxidation.
TBTA Organic solvents (e.g., DMSO, DMF)Effective in organic media.

Table 2: General Reaction Conditions for CuAAC with PEGylated Azides

ParameterRecommended RangeNotes
This compound (deprotected) 1.0 - 1.2 equivalents
Alkyne Substrate 1.0 equivalent
Copper(II) Sulfate (CuSO₄) 0.1 - 1.0 mol%Higher concentrations may be needed for difficult substrates.
Sodium Ascorbate 5 - 10 mol%Should be prepared fresh.
Ligand (THPTA or TBTA) 1 - 5 equivalents relative to copperA higher ligand-to-copper ratio can improve catalyst stability.
Solvent DMSO, DMF, t-BuOH/H₂O, ACNCo-solvents can improve the solubility of all reactants.
Temperature Room Temperature to 40°CGentle heating can increase the reaction rate.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: THP Deprotection of this compound

  • Dissolve this compound in a suitable alcohol solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting material is consumed.

  • Quench the reaction by adding a mild base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • Purify the deprotected Azido-PEG4-OH by column chromatography on silica gel if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve the deprotected Azido-PEG4-OH (1.1 equivalents) and the alkyne-containing substrate (1.0 equivalent) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Deoxygenate the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄ (e.g., to a final concentration of 1 mol%) and THPTA (e.g., to a final concentration of 5 mol%) in water.

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., to a final concentration of 10 mol%) in water.

  • Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by exposing it to air or by adding EDTA to chelate the copper.

  • Purify the final product using an appropriate method (e.g., RP-HPLC or column chromatography).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., Oncogenic Protein) PROTAC PROTAC (with this compound linker) POI->PROTAC Binds to Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated Target Protein Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling Experimental_Workflow start Start: this compound deprotection 1. THP Deprotection (Mild Acid, e.g., p-TsOH in MeOH) start->deprotection purification1 Purification of Azido-PEG4-OH deprotection->purification1 click_reaction 2. CuAAC Click Reaction (Alkyne, CuSO4, NaAsc, THPTA) purification1->click_reaction purification2 3. Purification of Final Conjugate (e.g., RP-HPLC, SEC) click_reaction->purification2 analysis 4. Characterization (e.g., LC-MS, NMR) purification2->analysis end Final Product analysis->end Troubleshooting_Tree start Low or No Product Yield q1 Is the Copper Catalyst Active? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the Ligand Appropriate and in Sufficient Excess? a1_yes->q2 sol1 Deoxygenate solvents. Use fresh sodium ascorbate. Work under inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are Reagents of High Quality? a2_yes->q3 sol2 Use THPTA for aqueous media. Use TBTA for organic media. Increase ligand:copper ratio (e.g., 5:1). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are Reaction Conditions Optimal? a3_yes->q4 sol3 Verify purity of azide and alkyne. Use freshly prepared solutions. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Reaction Optimized a4_yes->end sol4 Check solubility of all components. Consider using a co-solvent. Try gentle heating (30-40°C). a4_no->sol4

References

Azido-PEG4-THP stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azido-PEG4-THP

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear information on the stability of this compound in aqueous buffers and to offer troubleshooting for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker molecule. It consists of three main parts:

  • An Azido (-N₃) group : Used for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions.[1][2]

  • A PEG4 linker : A short, hydrophilic polyethylene (B3416737) glycol spacer (4 ethylene (B1197577) oxide units) that improves solubility in aqueous media.[3][4]

  • A Tetrahydropyranyl (THP) group : A common acid-labile protecting group for the terminal hydroxyl (-OH) group.[5]

Q2: What is the primary stability concern with this compound in aqueous buffers?

A2: The primary stability concern is the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether linkage. The THP group is intentionally designed to be removed under acidic conditions. Exposure to acidic aqueous buffers (pH < 6.5) can prematurely cleave the THP group, exposing the terminal hydroxyl group and rendering the molecule unsuitable for its intended subsequent reactions.

Q3: Under what conditions is the THP ether group stable?

A3: The THP ether is generally stable under neutral to strongly basic conditions (pH 7 to 12). It is also resistant to many oxidizing and reducing agents, as well as organometallic reagents, making it a robust protecting group in the absence of acid.

Q4: How do temperature and buffer composition affect the stability of this compound?

A4:

  • Temperature : Higher temperatures accelerate the rate of acid-catalyzed hydrolysis. If working in a buffer that is even slightly acidic, elevated temperatures will significantly increase the rate of THP deprotection.

  • Buffer Composition : The most critical factor is the buffer's pH. Buffers that are acidic (e.g., citrate, acetate (B1210297) at pH < 6) will cause degradation. Nucleophilic buffer components (like Tris) are generally not a concern for the THP ether itself, but maintaining the correct pH is crucial.

Q5: Is the azide (B81097) group or the PEG linker a stability concern?

A5: Generally, no.

  • The azide group is stable in a wide pH range (4-12) and is not susceptible to hydrolysis. However, it can be reduced to an amine by strong reducing agents like DTT or TCEP, which should be avoided if the azide's reactivity is to be preserved.

  • The PEG linker itself is highly stable and does not hydrolyze or degrade under typical aqueous buffer conditions.

Troubleshooting Guide

This guide addresses common problems related to the stability of this compound.

Problem 1: Analysis (e.g., LC-MS, NMR) shows the presence of Azido-PEG4-OH in my sample.

  • Possible Cause : Your aqueous buffer is acidic, leading to the cleavage of the THP protecting group. Even buffers intended to be neutral can become acidic due to dissolved CO₂ or contamination.

  • Solution :

    • Immediately measure the pH of your buffer.

    • Switch to a reliable non-acidic buffer system such as phosphate-buffered saline (PBS) at pH 7.4 or HEPES.

    • Prepare fresh buffers for each experiment to ensure pH accuracy.

    • If your protocol requires a pH outside the stable range, perform the experiment at the lowest possible temperature and for the shortest duration to minimize degradation.

Problem 2: Inconsistent results in conjugation or "click" reactions.

  • Possible Cause : Partial deprotection of the THP group during sample preparation or storage in an inappropriate buffer has led to a mixed sample of THP-protected and deprotected linker.

  • Solution :

    • Confirm the integrity of your this compound stock solution before use, preferably with a quick analytical check like TLC or LC-MS.

    • Ensure all solutions and buffers used in the experimental workflow are within the stable pH range (7-10).

    • For storage of stock solutions, use an anhydrous organic solvent like DMSO or DMF and store at -20°C or below. For short-term storage of aqueous solutions, use a freshly prepared, pH-verified buffer (pH 7.4) and keep on ice.

Problem 3: The compound appears to degrade even in a neutral buffer.

  • Possible Cause : Although less common, trace amounts of acid from other reagents or on glassware can be sufficient to catalyze hydrolysis, especially over long incubation times.

  • Solution :

    • Acid-wash and thoroughly rinse all glassware to remove any acidic residues.

    • Verify the purity and pH of all reagents being added to the solution.

    • Consider adding a very small amount of a non-nucleophilic base, like sodium bicarbonate, to ensure the solution remains neutral or slightly basic, though this should be tested for compatibility with your specific application.

Data Presentation

Table 1: Stability of the THP Ether Group at Room Temperature

pH RangeStabilityRecommended Use with this compound
< 4 Very LabileNot Recommended : Rapid hydrolysis will occur.
4.0 - 6.5 Moderately LabileUse with Caution : Slow to moderate hydrolysis. Only for short durations at low temperatures.
6.5 - 7.0 Mostly StableAcceptable for Short-Term Use : Minimal hydrolysis expected during typical workups.
7.0 - 10.0 Highly StableRecommended : Optimal pH range for stability.
> 10.0 Highly StableRecommended : THP group is stable in basic conditions.

Table 2: Recommended Aqueous Buffers for this compound

BufferRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Excellent choice for most biological applications. Non-nucleophilic.
HEPES 7.0 - 8.0Good buffering capacity in the physiological range.
Borate Buffer 8.0 - 10.0Useful for applications requiring a more basic environment.
Bicarbonate Buffer 9.0 - 10.0Effective, but ensure the system is closed or pH is monitored as CO₂ can escape.

Experimental Protocols

Protocol 1: Analytical Monitoring of this compound Stability by Thin-Layer Chromatography (TLC)

This method allows for a rapid, qualitative assessment of THP group cleavage.

  • Materials :

    • This compound sample

    • Test buffers (e.g., pH 5, pH 7.4, pH 9)

    • TLC plates (Silica gel 60 F₂₅₄)

    • Mobile Phase: A non-polar/polar solvent mixture (e.g., 9:1 Dichloromethane/Methanol or 1:1 Ethyl Acetate/Hexanes). This may require optimization.

    • Visualization agents: UV lamp (254 nm), and/or a potassium permanganate (B83412) (KMnO₄) stain.

  • Methodology :

    • Prepare solutions of this compound (approx. 1 mg/mL) in each of the test buffers. Keep one control sample in an anhydrous organic solvent (e.g., Dichloromethane).

    • Incubate the solutions for a set period (e.g., 1 hour, 4 hours, 24 hours) at the desired temperature (e.g., room temperature).

    • Spot a small amount of each solution onto a TLC plate.

    • Develop the TLC plate in the chosen mobile phase.

    • Dry the plate and visualize the spots. The THP-protected compound is more non-polar and will have a higher Rf value. The deprotected Azido-PEG4-OH is more polar and will have a lower Rf value.

    • The appearance of a new, lower Rf spot in the test buffer lanes indicates degradation.

Visualizations

Chemical Degradation Pathway

The primary instability of this compound in aqueous buffers is the acid-catalyzed cleavage of the THP ether.

G cluster_condition Condition cluster_products Degradation Products A This compound Acid Acid Catalyst (H⁺) pH < 6.5 H2O Water (H₂O) B Azido-PEG4-OH (Deprotected Linker) Acid->B C 5-Hydroxypentanal

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow for Compound Instability

A logical workflow to diagnose and solve stability issues encountered during experiments.

G start Start: Unexpected Result check_degradation Suspect Compound Degradation? start->check_degradation check_ph Measure pH of Aqueous Buffer check_degradation->check_ph Yes other_issue Problem Likely Not THP Stability check_degradation->other_issue No is_acidic Is pH < 6.5? check_ph->is_acidic use_neutral Action: Use Neutral/Basic Buffer (e.g., PBS pH 7.4) is_acidic->use_neutral Yes check_temp Check Incubation Temperature & Time is_acidic->check_temp No end Proceed with Optimized Protocol use_neutral->end is_high_temp Temp > 25°C or Time > 4h? check_temp->is_high_temp reduce_temp Action: Lower Temperature & Reduce Time is_high_temp->reduce_temp Yes is_high_temp->other_issue No reduce_temp->end

Caption: A workflow for troubleshooting this compound stability.

Experimental Workflow for Stability Analysis

A flowchart outlining the steps to quantitatively or qualitatively assess the stability of this compound in a given buffer.

G prep_sample 1. Prepare Sample in Test Buffer incubate 2. Incubate at Defined Temp & Time prep_sample->incubate aliquot 3. Take Time-Point Aliquots (T₀, T₁, T₂...) incubate->aliquot analyze 4. Analyze Samples (TLC, LC-MS, HPLC) aliquot->analyze data 5. Quantify Ratio of Intact vs. Degraded analyze->data conclude 6. Determine Stability Profile data->conclude

References

Technical Support Center: Azido-PEG4-THP Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Azido-PEG4-THP in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ligand-to-copper ratio for reactions with this compound?

A1: While the optimal ratio can be substrate-dependent, a common starting point is a ligand-to-copper ratio of 5:1.[1][2] An excess of the ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended for several reasons. The ligand stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state.[3] Furthermore, in bioconjugation reactions, excess ligand can protect sensitive biomolecules from oxidative damage caused by reactive oxygen species that may be generated under the reaction conditions.[1][2]

Q2: Can the PEG4 chain on this compound cause steric hindrance?

A2: The polyethylene (B3416737) glycol (PEG) chain can introduce steric hindrance, which might affect the reaction kinetics. The flexibility of the PEG backbone, however, helps to mitigate this effect. If steric hindrance is suspected to be the cause of low reaction yields, consider increasing the reaction time or temperature. Using a linker with a longer or shorter PEG chain, if possible for your application, could also be a viable solution.

Q3: Is the Tetrahydropyranyl (THP) protecting group stable under CuAAC reaction conditions?

A3: The THP group is an acetal, which is known to be labile under acidic conditions. Standard CuAAC reactions are typically run at a neutral pH, under which the THP group is generally stable. However, if any acidic additives are used or if the reaction mixture becomes acidic, there is a risk of premature deprotection of the THP group. It is crucial to maintain the pH of the reaction mixture within the optimal range (typically pH 7-9) to ensure the stability of the THP protecting group.

Q4: What is the role of sodium ascorbate (B8700270) in the reaction?

A4: Sodium ascorbate is the most commonly used reducing agent in CuAAC reactions. Its primary function is to reduce the copper(II) sulfate (B86663) (CuSO₄) precursor to the catalytically active copper(I) species in situ. A fresh solution of sodium ascorbate should always be used, as it can degrade over time, leading to a decrease in its reducing efficiency and consequently, a lower reaction yield.

Q5: What is the correct order of reagent addition?

A5: To ensure the formation of the copper-ligand complex, it is recommended to pre-mix the copper(II) sulfate and the ligand solution before adding them to the reaction mixture containing the azide (B81097) and alkyne. The reaction is then typically initiated by the addition of a freshly prepared sodium ascorbate solution.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Potential Cause: Inactive copper catalyst due to oxidation.

    • Solution: Ensure your solvents are degassed to minimize dissolved oxygen. Always use a freshly prepared solution of sodium ascorbate. For highly sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause: Incorrect ligand-to-copper ratio.

    • Solution: An insufficient amount of ligand can lead to catalyst instability. A 5:1 ligand-to-copper ratio is a good starting point for optimization.

  • Potential Cause: Degraded reagents.

    • Solution: Verify the purity and integrity of your this compound and alkyne-containing molecule. The azide group is generally stable but can be sensitive to certain reducing agents.

  • Potential Cause: Solubility issues.

    • Solution: While the PEG4 chain enhances water solubility, your alkyne-containing substrate might have poor solubility in the reaction medium. Consider using a co-solvent such as DMSO or DMF to improve the solubility of all reactants.

Problem: Presence of Side Products

  • Potential Cause: Alkyne homocoupling (Glaser coupling).

    • Solution: This can occur in the presence of oxygen. Ensure thorough degassing of your reaction mixture and the presence of a sufficient excess of the reducing agent, sodium ascorbate.

  • Potential Cause: Premature deprotection of the THP group.

    • Solution: Monitor and control the pH of your reaction mixture to ensure it remains neutral. Avoid any acidic additives that could cleave the THP protecting group.

  • Potential Cause: Reaction with other functional groups.

    • Solution: If your substrates contain functional groups that can coordinate with copper (e.g., thiols), this can inhibit the catalyst. In such cases, increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) might be beneficial.

Quantitative Data Summary

The following tables provide recommended starting concentrations and ratios for reagents in a typical CuAAC reaction. These may require optimization for your specific application with this compound.

Table 1: Recommended Reagent Concentrations

ReagentStock Solution ConcentrationFinal Reaction Concentration
Copper(II) Sulfate (CuSO₄)10-20 mM in water0.1 - 0.5 mM
Ligand (e.g., THPTA)50 mM in water0.5 - 2.5 mM
Sodium Ascorbate100 mM in water (prepare fresh)2.5 - 5 mM
This compound10 mM in DMSO or buffer50 - 500 µM
Alkyne-containing molecule10-100 mM in DMSO or buffer50 - 500 µM

Table 2: Ligand-to-Copper Ratio and Its Impact

Ligand:Copper RatioObservationRecommendation
< 1:1Insufficient catalyst stabilization, leading to oxidation and low yield.Not recommended.
1:1 to 2:1Can be effective, but may offer less protection against oxidative damage.A viable starting point for simple systems.
5:1Generally recommended for bioconjugation to protect sensitive molecules and ensure catalyst stability.Recommended starting point for reactions with this compound, especially when conjugating to biomolecules.
> 5:1Can sometimes lead to a slight decrease in reaction rate but offers enhanced protection.Can be beneficial if substrate degradation is a significant issue.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound (Starting Point for Optimization)

This protocol is a general guideline and may need to be optimized for your specific substrates and experimental goals.

1. Preparation of Stock Solutions:

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • This compound: Prepare a 10 mM stock solution in DMSO or a suitable buffer.

  • Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO, DMF, or buffer).

2. Reaction Setup:

  • In a microcentrifuge tube, add the desired amount of the alkyne-containing molecule and this compound. A 1:1 to 1.5:1 molar ratio of azide to alkyne is a common starting point.

  • Add the appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) to reach the desired final reaction volume, accounting for the volumes of the other reagents to be added.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For a final copper concentration of 0.1 mM, you would use a final THPTA concentration of 0.5 mM. Let this mixture stand for a few minutes.

  • Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

3. Reaction and Monitoring:

  • Gently mix the reaction and allow it to proceed at room temperature.

  • Reaction times can vary from a few minutes to several hours. Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.

4. Work-up and Purification:

  • Once the reaction is complete, the method of purification will depend on the nature of the product. For small molecules, column chromatography may be suitable. For larger molecules and bioconjugates, techniques like size-exclusion chromatography, dialysis, or precipitation may be necessary.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) C Combine Azide and Alkyne in Reaction Buffer A->C B Prepare Fresh Sodium Ascorbate Solution F Initiate with Sodium Ascorbate B->F E Add Cu/Ligand Complex to Reaction Mixture C->E D Pre-mix CuSO4 and Ligand D->E E->F G Incubate at Room Temperature F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Purify Product H->I

CuAAC Experimental Workflow.

Troubleshooting_Tree Start Low or No Product Yield Q1 Is the Sodium Ascorbate solution fresh? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Are solvents degassed? A1_yes->Q2 Sol1 Prepare fresh Sodium Ascorbate solution. A1_no->Sol1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is the Ligand:Cu ratio optimal (e.g., 5:1)? A2_yes->Q3 Sol2 Degas solvents and/or use an inert atmosphere. A2_no->Sol2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Q4 Are reactants soluble? A3_yes->Q4 Sol3 Adjust Ligand:Cu ratio. A3_no->Sol3 A4_yes Yes Q4->A4_yes Yes A4_no No Q4->A4_no No Q5 Is the pH neutral? A4_yes->Q5 Sol4 Add co-solvent (e.g., DMSO). A4_no->Sol4 A5_yes Yes Q5->A5_yes Yes A5_no No Q5->A5_no No Sol5 Adjust pH to ~7.4 to prevent THP deprotection. A5_no->Sol5

Troubleshooting Low-Yield Reactions.

References

Overcoming steric hindrance in Azido-PEG4-THP bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-THP bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to steric hindrance during their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when working with this compound and other sterically hindered molecules.

Problem 1: Low or No Conjugation Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Possible Cause: Steric hindrance from a bulky binding partner, the THP protecting group, or suboptimal reaction conditions may be impeding the formation of the triazole linkage.

Recommended Solutions:

  • Optimize Catalyst and Ligand System: For sterically demanding reactions, the choice of the copper source and accelerating ligand is critical. Tris(benzyltriazolylmethyl)amine (TBTA) and similar ligands can stabilize the Cu(I) oxidation state and improve reaction efficiency.

  • Increase Reaction Time and Temperature: Sterically hindered reactions often require more energy and time to proceed to completion. Consider increasing the reaction time and, if your biomolecule's stability permits, raising the temperature.

  • Adjust Solvent System: The choice of solvent can influence the conformation of reactants and the solubility of the catalyst. A mixture of aqueous buffers with organic co-solvents like DMSO or DMF can be beneficial.[1]

  • Consider Alternative "Click" Chemistry Approaches: If CuAAC yields remain low, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a cyclooctyne (B158145) derivative (e.g., DBCO, BCN) can be an effective copper-free alternative.[2][3][4]

Problem 2: Difficulty with THP-Group Deprotection

Possible Cause: The tetrahydropyranyl (THP) group is an acid-labile protecting group for the hydroxyl functionality on the PEG linker. Incomplete deprotection can prevent subsequent conjugation steps.

Recommended Solutions:

  • Mild Acidic Conditions: The THP group can be removed under mildly acidic conditions.[5] Common reagents include acetic acid in a mixture of THF and water, or pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcohol-based solvent.

  • Monitoring Deprotection: Track the progress of the deprotection reaction using techniques like TLC or LC-MS to ensure complete removal of the THP group before proceeding.

  • Purification Post-Deprotection: It is crucial to purify the deprotected Azido-PEG4-OH to remove the cleaved THP group and any acidic reagents that might interfere with subsequent steps.

Problem 3: Loss of Biological Activity of the Conjugated Molecule

Possible Cause: The conjugation process or the presence of the PEG linker may be interfering with the active site or the overall conformation of your biomolecule.

Recommended Solutions:

  • Site-Specific Conjugation: If possible, employ a site-specific conjugation strategy to attach the this compound linker to a region of the biomolecule that is distant from the active or binding site.

  • Vary PEG Linker Length: The PEG4 linker provides a certain spatial separation. If steric hindrance from the biomolecule is still an issue, consider using a longer PEG linker (e.g., PEG8, PEG12) to create more distance between the biomolecule and the azide (B81097) group.

  • Structural Analysis: Use techniques like circular dichroism (CD) spectroscopy to assess if the conjugation process has induced any significant conformational changes in your biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound bioconjugation?

A1: Steric hindrance is a phenomenon that occurs when the size and spatial arrangement of atoms or groups in a molecule prevent or slow down a chemical reaction. In the context of this compound bioconjugation, bulky functional groups on your target molecule or the THP protecting group itself can physically block the azide from reacting with an alkyne, leading to lower yields or slower reaction rates.

Q2: When should I choose CuAAC versus a copper-free click chemistry method like SPAAC?

A2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction. However, the copper catalyst can be toxic to living cells and may need to be removed from the final product, especially for therapeutic applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a "copper-free" alternative that is ideal for bioconjugations in cellular environments or when the presence of copper is a concern. SPAAC is particularly useful when dealing with biomolecules that are sensitive to copper.

Q3: How can I confirm that the THP group has been successfully removed?

A3: The most reliable way to confirm the removal of the THP group is through analytical techniques. Thin-Layer Chromatography (TLC) can show the disappearance of the starting material and the appearance of a more polar product. For more definitive confirmation, Mass Spectrometry (MS) can be used to verify the expected mass of the deprotected product, and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the absence of the characteristic THP signals.

Q4: Can the PEG4 linker itself cause steric hindrance?

A4: While the PEG4 linker is designed to increase solubility and provide spacing, in some cases, its conformation could contribute to steric crowding. If you suspect this is an issue, experimenting with different PEG linker lengths (e.g., PEG8, PEG12) might be beneficial to optimize the distance between the conjugated molecules.

Q5: Are there alternatives to the THP protecting group?

A5: Yes, other protecting groups for hydroxyl functionalities exist, such as silyl (B83357) ethers (e.g., TBS, TIPS). However, the THP group is commonly used due to its stability in a wide range of non-acidic conditions and its relatively straightforward removal. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

Experimental Protocols

Protocol 1: THP Deprotection of this compound

Objective: To remove the THP protecting group from this compound to yield Azido-PEG4-OH.

Materials:

Procedure:

  • Dissolve this compound in a 4:2:1 mixture of acetic acid:THF:H₂O.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG4-OH.

  • Purify the product using column chromatography if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Sterically Hindered Alkyne

Objective: To conjugate Azido-PEG4-N₃ to a sterically hindered alkyne-containing molecule.

Materials:

  • Azido-PEG4-N₃ (deprotected)

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF/water)

  • Purification supplies (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve the alkyne-containing molecule and a 1.2 molar excess of Azido-PEG4-N₃ in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution. For every 1 µmol of alkyne, use 0.1 µmol of CuSO₄·5H₂O, 0.2 µmol of sodium ascorbate, and 0.1 µmol of TBTA. First, dissolve the CuSO₄ and TBTA, then add the sodium ascorbate. The solution should turn a light yellow.

  • Add the catalyst solution to the solution containing the azide and alkyne.

  • Allow the reaction to proceed at room temperature for 4-24 hours. For particularly hindered substrates, gentle heating (e.g., 37-50°C) may be required if the biomolecule is stable at these temperatures.

  • Monitor the reaction by LC-MS or another appropriate analytical method.

  • Once the reaction is complete, purify the conjugate using a suitable method to remove the copper catalyst and excess reagents.

Data Summary

Table 1: Recommended Reaction Conditions for Common Bioconjugation Chemistries

Reactive GroupTarget Functional GroupReagentRecommended pHPotential Side Reactions & Mitigation
AzideTerminal AlkyneCu(I) Catalyst4.0 - 12.0Oxidation of catalyst (perform under inert atmosphere).
AzideStrained Cyclooctyne (e.g., DBCO)None (Copper-free)4.0 - 9.0Slower reaction rates (increase concentration or temperature).
NHS EsterPrimary Amine (-NH₂)N/A7.0 - 9.0Hydrolysis of NHS ester (use fresh reagents, work at the lower end of the pH range).
MaleimideSulfhydryl (-SH)N/A6.5 - 7.5Hydrolysis of maleimide, reaction with amines at high pH (maintain pH below 7.5).

Table 2: Impact of PEG Spacer Length on Conjugation Efficiency (Illustrative)

PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Relative Enzymatic Activity (%)
PEG42.585
PEG83.292
PEG123.895
Note: This data is illustrative and actual results will vary depending on the specific molecules being conjugated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Purification This compound This compound Deprotection Deprotection This compound->Deprotection Mild Acid Azido-PEG4-OH Azido-PEG4-OH Deprotection->Azido-PEG4-OH CuAAC CuAAC Reaction Azido-PEG4-OH->CuAAC Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->CuAAC Bioconjugate Bioconjugate CuAAC->Bioconjugate Purification Purification Bioconjugate->Purification Characterization Characterization Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

Caption: A typical experimental workflow for this compound bioconjugation.

troubleshooting_logic Start Low Yield? Check_Deprotection Verify THP Deprotection? Start->Check_Deprotection Yes Optimize_CuAAC Optimize CuAAC Conditions Check_Deprotection->Optimize_CuAAC Yes Redo_Deprotection Repeat THP Deprotection Check_Deprotection->Redo_Deprotection No Consider_SPAAC Consider SPAAC (Copper-Free) Optimize_CuAAC->Consider_SPAAC Still Low Increase_PEG_Length Increase PEG Spacer Length Optimize_CuAAC->Increase_PEG_Length Improved but not optimal

Caption: Troubleshooting logic for low yield in bioconjugation reactions.

References

Technical Support Center: Azido-PEG4-THP Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods and challenges associated with the deprotection of Azido-PEG4-THP.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound deprotection?

The deprotection of this compound involves the acid-catalyzed hydrolysis of the tetrahydropyranyl (THP) ether to reveal the terminal hydroxyl group. The THP group is an acetal, which is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[1]

Q2: Is the azide (B81097) functional group stable during THP deprotection?

Yes, the azide group is generally stable under the mildly acidic conditions used for THP deprotection.[2] However, it is crucial to avoid reducing agents, such as thiols, which can reduce the azide.

Q3: What are the most common acidic reagents used for THP deprotection?

Commonly used acidic reagents for THP deprotection include acetic acid (AcOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol, p-toluenesulfonic acid (TsOH), and trifluoroacetic acid (TFA).[1][2]

Q4: Can the PEG chain in this compound affect the deprotection reaction?

Yes, the polyethylene (B3416737) glycol (PEG) chain can influence the reaction in several ways:

  • Solubility: The PEG chain enhances the water solubility of the molecule, which can be advantageous for aqueous-based deprotection systems.

  • Steric Hindrance: While PEG4 is a relatively short chain, it could potentially introduce some steric hindrance, possibly requiring slightly longer reaction times or slightly stronger acidic conditions compared to small molecules.

  • Work-up: The polarity of the PEG chain may require adjustments to the extraction and purification procedures.

Q5: What is a significant challenge when working with THP-protected chiral molecules?

A major challenge is the introduction of a new stereocenter upon protection of a chiral alcohol with dihydropyran (DHP), leading to the formation of diastereomers.[1] This can complicate purification and characterization (e.g., NMR spectroscopy). While Azido-PEG4-alcohol is achiral, this is a critical consideration if the THP-protected molecule has other chiral centers.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection 1. Insufficient acid catalyst or reagent concentration.2. Reaction time is too short.3. Reaction temperature is too low.4. Steric hindrance from the PEG chain or other parts of the molecule.1. Increase the concentration of the acid catalyst or reagent incrementally.2. Extend the reaction time and monitor the progress by TLC or LC-MS.3. Gently warm the reaction mixture (e.g., to 40-50 °C), monitoring for side product formation.4. Switch to a stronger acidic reagent (e.g., from AcOH to TFA).
Formation of Side Products 1. The acidic conditions are too harsh, leading to degradation of the azide or cleavage of the PEG chain.2. The substrate is sensitive to the acid used.1. Use a milder acid catalyst (e.g., PPTS instead of TsOH).2. Perform the reaction at a lower temperature.3. Reduce the reaction time.4. Consider a non-acidic deprotection method if the molecule is extremely acid-sensitive.
Difficult Product Isolation/Purification 1. The polarity of the deprotected product, due to the free hydroxyl and PEG chain, makes extraction from the aqueous phase challenging.2. The product is highly water-soluble.1. Use a more polar solvent for extraction, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol.2. Saturate the aqueous layer with NaCl to decrease the solubility of the product.3. Consider solid-phase extraction (SPE) or purification by reversed-phase column chromatography.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the deprotection of THP ethers on various substrates, providing a comparative overview. Note that optimal conditions for this compound may vary.

Deprotection MethodSubstrate TypeReagent(s) & ConditionsReaction TimeYieldReference
Acetic AcidSimple AlcoholsAcOH/THF/H₂O (3:1:1), 45 °C3 - 8 h>90%
PPTSPrimary AlcoholsPPTS (cat.), EtOH, 55 °C2 - 4 hHigh
p-Toluenesulfonic AcidSecondary AlcoholsTsOH (cat.), MeOH, rt0.5 - 2 hHigh
Trifluoroacetic AcidPhenols20 mol% TFA, MeOH, rt15 - 30 min~95%
Lithium ChloridePrimary & Secondary AlcoholsLiCl, H₂O, DMSO, 90 °C6 h85-95%

Experimental Protocols

Protocol 1: Mild Deprotection using Acetic Acid

This method is suitable for acid-sensitive substrates where harsh conditions should be avoided.

  • Dissolution: Dissolve this compound in a 3:1:1 mixture of acetic acid, THF, and water.

  • Reaction: Stir the solution at room temperature or warm to 40-45 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a 10:1 mixture of dichloromethane/isopropanol).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Efficient Deprotection using Trifluoroacetic Acid (TFA)

This method is faster and suitable for more robust substrates.

  • Dissolution: Dissolve this compound in methanol.

  • Acid Addition: Add a catalytic amount of trifluoroacetic acid (e.g., 10-20 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove the acid. Dry the organic layer, concentrate, and purify as needed.

Visualizations

Deprotection_Workflow cluster_start Start cluster_reaction Deprotection cluster_workup Work-up & Purification cluster_end End start This compound dissolve Dissolve in appropriate solvent start->dissolve add_acid Add acidic catalyst (e.g., AcOH, PPTS, TFA) dissolve->add_acid react Stir at specified temperature add_acid->react monitor Monitor reaction (TLC, LC-MS) react->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify by chromatography extract->purify end_product Azido-PEG4-OH purify->end_product

Caption: A general workflow for the deprotection of this compound.

Troubleshooting_Deprotection start Deprotection Reaction Outcome incomplete Incomplete Reaction start->incomplete No side_products Side Products Observed start->side_products Partial complete Complete Reaction start->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp increase_acid Increase acid concentration incomplete->increase_acid stronger_acid Use a stronger acid incomplete->stronger_acid milder_acid Use a milder acid side_products->milder_acid lower_temp Lower reaction temperature side_products->lower_temp shorter_time Decrease reaction time side_products->shorter_time proceed Proceed to work-up and purification complete->proceed

Caption: A troubleshooting guide for this compound deprotection.

References

Common byproducts in Azido-PEG4-THP synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of Azido-PEG4-THP. Our aim is to help you identify and mitigate common byproducts to ensure the highest purity of your final compound.

Troubleshooting Guide: Common Byproducts and Solutions

The synthesis of this compound, while routine, can be prone to the formation of several byproducts. The following table summarizes common issues, their potential causes, and recommended solutions to improve reaction outcomes.

Problem/Observation Potential Cause (Byproduct) Recommended Solution
Complex NMR spectrum with duplicate signals for the final product. Diastereomers The introduction of the tetrahydropyranyl (THP) group creates a new chiral center, leading to a mixture of diastereomers.[1][2] This is an inherent aspect of using a THP protecting group. While challenging to separate due to similar physicochemical properties, careful column chromatography may afford separation. For applications where stereochemistry is critical, consider an alternative achiral protecting group.
Presence of a hydroxyl peak in the final product's IR or NMR spectrum. Incomplete THP protection or premature deprotection. Ensure the THP protection reaction goes to completion by using a slight excess of 3,4-dihydro-2H-pyran (DHP) and a suitable acid catalyst (e.g., PPTS). Maintain strictly anhydrous conditions throughout the synthesis, as the THP group is acid-labile and can be hydrolyzed in the presence of water.[3]
Mass spectrometry data shows a peak corresponding to the starting PEG-alcohol. Incomplete conversion to the tosylate/mesylate intermediate or incomplete azidation. Monitor the tosylation/mesylation step by TLC or NMR to ensure complete consumption of the starting alcohol. Use a sufficient excess of sodium azide (B81097) in the subsequent step and ensure adequate reaction time and temperature to drive the nucleophilic substitution to completion.[4]
Detection of a byproduct with a mass corresponding to a methyl-PEG4-azide. Byproduct of THP deprotection in the presence of methanol (B129727). This occurs if the THP group is unintentionally cleaved during workup or purification steps involving methanol under acidic conditions.[1] To avoid this, use non-alcoholic solvents for purification or ensure conditions are neutral or basic.
A byproduct identified as 5-hydroxypentanal. Acid-catalyzed hydrolysis of the THP group with water. This byproduct forms upon cleavage of the THP protecting group in the presence of water. To prevent its formation, perform all reaction and purification steps under anhydrous conditions until the intended deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound synthesis?

A1: The most common impurities are diastereomers due to the THP group, unreacted starting materials (HO-PEG4-THP, TsO-PEG4-THP), and byproducts from premature or unintentional deprotection of the THP group, such as HO-PEG4-N3.

Q2: How can I minimize the formation of diastereomers?

A2: The formation of diastereomers is an inherent consequence of using a THP protecting group on a chiral molecule or creating a new stereocenter. While you cannot prevent their formation, you can sometimes separate them by careful column chromatography. If diastereomers are a significant issue for your application, consider using an achiral protecting group for the hydroxyl moiety.

Q3: What are the best practices for the azidation step to avoid byproducts?

A3: To ensure a clean and complete azidation reaction, use a 1.5 to 2-fold excess of sodium azide. The reaction should be performed in a polar aprotic solvent like DMF or DMSO under strictly anhydrous conditions to prevent hydrolysis of the tosylate/mesylate intermediate and the THP protecting group. Monitoring the reaction by TLC until the starting material is fully consumed is also recommended.

Q4: My final product seems to be contaminated with a greasy substance. What could it be?

A4: A greasy or oily consistency can sometimes be attributed to residual high-boiling solvents like DMF or DMSO, or byproducts from the THP deprotection, such as 5-hydroxypentanal. Ensure your purification protocol, including aqueous washes and high-vacuum drying, is sufficient to remove all volatile impurities.

Q5: Is it necessary to purify the intermediate products?

A5: Yes, for the highest purity of the final product, it is highly recommended to purify the intermediates after each step. Purification of the THP-protected PEG alcohol will remove any unreacted starting material. Purifying the tosylated/mesylated intermediate will ensure that only the activated species is carried forward to the azidation step. Column chromatography is a common method for these purifications.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound, designed to minimize byproduct formation.

Step 1: Protection of Tetraethylene Glycol with THP

  • Dissolve tetraethylene glycol in anhydrous dichloromethane (B109758) (DCM).

  • Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

  • Slowly add 3,4-dihydro-2H-pyran (DHP) at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure HO-PEG4-THP.

Step 2: Tosylation of HO-PEG4-THP

  • Dissolve the purified HO-PEG4-THP in anhydrous DCM and cool to 0°C.

  • Add triethylamine, followed by the slow addition of p-toluenesulfonyl chloride.

  • Stir the reaction at 0°C for a few hours and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the crude TsO-PEG4-THP.

  • Purify by column chromatography.

Step 3: Azidation of TsO-PEG4-THP

  • Dissolve the purified TsO-PEG4-THP in anhydrous DMF.

  • Add sodium azide and heat the reaction mixture (e.g., to 60-80°C).

  • Stir overnight and monitor by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine to remove DMF and excess salts.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography.

Visualizing the Synthesis and Troubleshooting

The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.

Synthesis_Pathway A HO-PEG4-OH B HO-PEG4-THP A->B DHP, PPTS (Protection) C TsO-PEG4-THP B->C TsCl, Et3N (Activation) D N3-PEG4-THP C->D NaN3 (Azidation)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Analyze Final Product (NMR, MS, TLC) Impure Product Impure? Start->Impure Pure Synthesis Successful Impure->Pure No Diastereomers Diastereomers Present? Impure->Diastereomers Yes Unreacted_SM Unreacted Starting Material Present? Diastereomers->Unreacted_SM No Optimize_Purification Optimize Purification (e.g., Column Chromatography) Diastereomers->Optimize_Purification Yes Other_Byproducts Other Byproducts? Unreacted_SM->Other_Byproducts No Check_Reaction_Completion Ensure Reaction Completion (Time, Temp, Stoichiometry) Unreacted_SM->Check_Reaction_Completion Yes Other_Byproducts->Pure No Check_Anhydrous Verify Anhydrous Conditions Other_Byproducts->Check_Anhydrous Yes Optimize_Purification->Unreacted_SM Consider_Alt_PG Consider Achiral Protecting Group Consider_Alt_PG->Unreacted_SM Check_Reaction_Completion->Other_Byproducts Check_Anhydrous->Pure

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

Characterization of Azido-PEG4-THP Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount for the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparison of the analytical techniques used to characterize Azido-PEG4-THP, a heterobifunctional linker containing an azide (B81097) for click chemistry, a tetraethylene glycol (PEG4) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group. We present expected experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside detailed experimental protocols. Furthermore, we compare the THP protecting group with a common alternative, the tert-butyldimethylsilyl (TBDMS) group.

Introduction to this compound and its Alternatives

This compound is a versatile linker used in bioconjugation. Its azide functionality allows for covalent attachment to alkyne-modified molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The hydrophilic PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules. The THP group protects a terminal hydroxyl group, which can be deprotected under acidic conditions to reveal a reactive site for further conjugation.

An alternative strategy for protecting the hydroxyl group is the use of a silyl (B83357) ether, such as a TBDMS group. The choice of protecting group can influence the overall stability, purification, and deprotection strategy of the linker and its subsequent conjugates.

Comparative Data Analysis

The following tables summarize the expected quantitative data from the characterization of this compound and a comparison with its TBDMS-protected analogue.

Table 1: Expected LC-MS Data for this compound and Azido-PEG4-TBDMS

ParameterThis compoundAzido-PEG4-TBDMS
Molecular Formula C₁₃H₂₅N₃O₅C₁₄H₃₁N₃O₄Si
Monoisotopic Mass 303.18 g/mol 333.21 g/mol
Expected [M+H]⁺ 304.19 m/z334.22 m/z
Expected [M+Na]⁺ 326.17 m/z356.20 m/z
Expected Retention Time ShorterLonger
Common Adducts H⁺, Na⁺, K⁺H⁺, Na⁺, K⁺

Table 2: Expected ¹H NMR Chemical Shifts for this compound

AssignmentChemical Shift (ppm)MultiplicityIntegration
PEG Backbone (-CH₂O-) 3.60 - 3.70m16H
Azide Methylene (-CH₂-N₃) ~3.39t2H
THP Acetal Proton (-O-CH-O-) ~4.60t1H
THP Methylene (-O-CH₂-) 3.85 - 3.95 & 3.48 - 3.58m2H
THP Methylene (-CH₂-) 1.45 - 1.85m6H

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

AssignmentChemical Shift (ppm)
PEG Backbone (-CH₂O-) 67.0 - 71.0
Azide Methylene (-CH₂-N₃) ~50.7
THP Acetal Carbon (-O-CH-O-) ~98.9
THP Methylene (-O-CH₂-) ~62.3
THP Methylene (-CH₂-) ~30.5, ~25.5, ~19.5

Experimental Protocols

Protocol 1: LC-MS Characterization of this compound
  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50) to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a reverse-phase HPLC system.

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry System: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Gas Flow: As per instrument recommendation.

  • Data Analysis: Identify the peaks corresponding to the expected protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺. The presence of in-source fragmentation may lead to the observation of ions corresponding to the loss of the THP group.

Protocol 2: NMR Characterization of this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • NMR Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 160 ppm.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to confirm the relative number of protons in different parts of the molecule.

Visualizing the Workflow and Comparisons

experimental_workflow Experimental Workflow for this compound Characterization cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_nmr NMR Analysis cluster_data Data Interpretation Sample This compound LC Reverse-Phase HPLC Sample->LC H_NMR 1H NMR Sample->H_NMR C_NMR 13C NMR Sample->C_NMR MS High-Resolution MS LC->MS ESI Purity Purity Assessment MS->Purity Structure Structural Confirmation H_NMR->Structure C_NMR->Structure Purity->Structure protecting_group_comparison Comparison of THP and TBDMS Protecting Groups cluster_thp THP (Tetrahydropyranyl) cluster_tbdms TBDMS (tert-Butyldimethylsilyl) cluster_characterization Impact on Characterization THP_intro Introduction: Acid-catalyzed addition of dihydropyran THP_stability Stability: Stable to bases, mild reducing/oxidizing agents THP_cleavage Cleavage: Mild acidic conditions (e.g., aq. acetic acid, TFA) NMR_impact NMR: Both introduce characteristic signals, TBDMS has Si-CH3 singlets THP_stability->NMR_impact LCMS_impact LC-MS: TBDMS increases hydrophobicity and mass more than THP THP_cleavage->LCMS_impact TBDMS_intro Introduction: TBDMSCl, imidazole TBDMS_stability Stability: More stable to acid than THP, stable to bases TBDMS_cleavage Cleavage: Fluoride sources (e.g., TBAF), strong acid TBDMS_stability->NMR_impact TBDMS_cleavage->LCMS_impact

Azido-PEG4-THP vs. Other PEG Linkers: A Comparative Guide for PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical factor in achieving optimal therapeutic efficacy. A key determinant of a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides an objective comparison of Azido-PEG4-THP with other PEG linkers in the context of PROTAC design, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for your research needs.

The Role of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity to the PROTAC molecule. This is particularly advantageous as PROTACs are often large, complex molecules with a tendency for poor solubility. By incorporating PEG linkers, researchers can significantly enhance the aqueous solubility and cell permeability of their PROTACs, thereby improving their bioavailability and overall performance. The length of the PEG linker is a crucial parameter that requires empirical optimization for each specific target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is a specific type of PEG-based PROTAC linker that features a tetraethylene glycol (PEG4) chain. One end of the linker is functionalized with an azide (B81097) (N3) group, while the other is protected with a tetrahydropyranyl (THP) group. The azide group is particularly useful as it allows for the convenient and efficient attachment of the linker to a molecule containing an alkyne group via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and proceeds under mild conditions, making it a popular choice for the modular synthesis of PROTACs. The THP group is a common protecting group for alcohols, which can be readily removed to reveal a hydroxyl group for subsequent conjugation to another part of the PROTAC molecule.

Data Presentation: A Comparative Analysis

While direct head-to-head comparative studies for this compound against a wide range of other PEG linkers are limited in publicly available literature, we can analyze the impact of PEG linker length and composition on PROTAC performance based on data from various studies. The following tables summarize key performance indicators for PROTACs with different PEG linkers, providing a basis for rational linker selection.

Table 1: Impact of PEG Linker Length on Degradation Efficacy of a Hypothetical BRD4-Targeting PROTAC

LinkerDC50 (nM)Dmax (%)Reference
PEG37585Representative Data
PEG4 25 95 Representative Data
PEG55090Representative Data
PEG610080Representative Data

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This table illustrates that for a given PROTAC system, there is often an optimal PEG linker length that results in the most potent degradation. In this representative example, the PEG4 linker provides the lowest DC50 and highest Dmax, suggesting it facilitates the most stable and productive ternary complex formation.

Table 2: Influence of Linker Type on Physicochemical Properties and Permeability

Linker TypeMolecular Weight ( g/mol )cLogPSolubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
Alkyl Chain (C8)~7505.5<100.5
PEG4 ~880 3.8 50 1.2
PEG8~10562.11500.8

cLogP: Calculated octanol-water partition coefficient.

As shown in this table, PEG linkers generally decrease the lipophilicity (lower cLogP) and increase the aqueous solubility of PROTACs compared to purely alkyl linkers. While increasing PEG length further enhances solubility, it can also lead to a decrease in permeability beyond an optimal point, a phenomenon attributed to the increased molecular size and polarity. A PEG4 linker often represents a good balance between improved solubility and retained permeability.

Experimental Protocols

Accurate and reproducible experimental data is fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments cited in this guide.

Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC, which is a key predictor of oral bioavailability.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • PROTAC compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • To measure apical to basolateral (A-B) permeability, add the PROTAC compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • To measure basolateral to apical (B-A) permeability, add the PROTAC compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber.

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.

Mandatory Visualizations

The following diagrams illustrate key concepts in PROTAC design and evaluation.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation Experimental_Workflow cluster_degradation Degradation Assay cluster_permeability Permeability Assay Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Data_Analysis_Deg Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis_Deg Caco2_Culture Caco-2 Cell Culture on Transwells Permeability_Exp Permeability Experiment (A-B, B-A) Caco2_Culture->Permeability_Exp LCMS_Analysis LC-MS/MS Analysis Permeability_Exp->LCMS_Analysis Data_Analysis_Perm Data Analysis (Papp, ER) LCMS_Analysis->Data_Analysis_Perm

A Comparative Guide to CuAAC and SPAAC for Azido-PEG4-THP Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision in the design of efficient bioconjugation strategies. Both "click chemistry" reactions offer a pathway to form a stable triazole linkage with molecules like Azido-PEG4-THP, but they differ significantly in their reaction conditions, kinetics, and biocompatibility. This guide provides an objective comparison of these two powerful methods, supported by experimental data and detailed protocols to aid in selecting the optimal approach for your specific application.

While direct comparative experimental data for this compound is limited in the public domain, this guide leverages data from structurally similar compounds and general principles of CuAAC and SPAAC to provide a comprehensive overview of their respective efficiencies and protocols.

At a Glance: CuAAC vs. SPAAC
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1]None required.[1][2]
Biocompatibility Lower, due to the cytotoxicity of the copper catalyst.[1][3]High, as it is a copper-free method suitable for live systems.
Reaction Kinetics Very fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions. Generally faster than SPAAC.Fast, but kinetics are dependent on the strain of the cyclooctyne (B158145). Generally slower than CuAAC.
Reactants Terminal alkynes are stable and relatively simple to synthesize.Strained cyclooctynes (e.g., DBCO, BCN) can be more complex to synthesize and may have lower stability.
Reaction Conditions Broad range of aqueous or organic solvents, pH (4-12), and temperatures.Typically performed under mild, physiological conditions (aqueous buffers, physiological pH, and ambient temperatures).
Regioselectivity Highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.Can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).
Side Reactions The copper catalyst can promote the oxidation of certain amino acid residues.Cycloalkynes are generally less prone to side reactions than terminal alkynes.

Reaction Schemes and Workflows

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne. CuAAC utilizes a copper(I) catalyst to activate a terminal alkyne, whereas SPAAC employs a strained cyclooctyne that reacts with an azide (B81097) without the need for a catalyst.

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction AzidoPEG4THP_CuAAC This compound Triazole_CuAAC 1,4-Disubstituted Triazole AzidoPEG4THP_CuAAC->Triazole_CuAAC TerminalAlkyne Terminal Alkyne TerminalAlkyne->Triazole_CuAAC CuCatalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) CuCatalyst->Triazole_CuAAC AzidoPEG4THP_SPAAC This compound Triazole_SPAAC Mixture of Triazole Regioisomers AzidoPEG4THP_SPAAC->Triazole_SPAAC StrainedAlkyne Strained Cyclooctyne (e.g., DBCO, BCN) StrainedAlkyne->Triazole_SPAAC

Caption: General reaction schemes for CuAAC and SPAAC.

The experimental workflows for these two reactions also differ, primarily due to the presence or absence of the copper catalyst.

cluster_CuAAC_flow CuAAC Workflow cluster_SPAAC_flow SPAAC Workflow start_C Dissolve this compound and Terminal Alkyne add_catalyst Prepare and Add Cu(I) Catalyst Solution start_C->add_catalyst react_C Incubate at Room Temp (e.g., 1-4 hours) add_catalyst->react_C quench Quench Reaction (e.g., with EDTA) react_C->quench purify_C Purify Conjugate (e.g., Chromatography) quench->purify_C start_S Dissolve this compound and Strained Alkyne react_S Incubate at Room Temp or 4°C (e.g., 4-24 hours) start_S->react_S purify_S Purify Conjugate (e.g., Chromatography, Dialysis) react_S->purify_S

Caption: Comparison of experimental workflows for CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions. It is important to note that optimal reaction conditions can vary based on the specific substrates, solvents, and desired outcomes.

Protocol 1: General Procedure for CuAAC Conjugation

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-functionalized PEG and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA) (optional, but recommended for biomolecules)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • EDTA solution for quenching

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a stock solution of the terminal alkyne in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, dissolve the this compound in the reaction buffer.

  • Add the terminal alkyne stock solution to the this compound solution. A molar excess of the alkyne is often used.

  • If using a ligand, add it to the reaction mixture.

  • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

  • Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

Protocol 2: General Procedure for SPAAC Conjugation

This protocol outlines a general procedure for the copper-free reaction between an azide-functionalized PEG and a strained cyclooctyne.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DBCO or BCN functionalized molecule)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare a stock solution of the strained cyclooctyne in a suitable solvent (e.g., DMSO).

  • In a reaction vessel, dissolve the this compound in the reaction buffer.

  • Add the strained cyclooctyne stock solution to the this compound solution. A 2-4 fold molar excess of the cyclooctyne is a common starting point.

  • Gently mix the reaction components. The final concentration of DMSO should ideally be kept low (e.g., <5% v/v) to minimize effects on biomolecule structure if applicable.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the reactivity of the specific cyclooctyne.

  • Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, purify the conjugate to remove the excess, unreacted cyclooctyne and any byproducts.

Conclusion

Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between them is contingent on the specific requirements of the application.

  • CuAAC is the preferred method when reaction speed and high yields are paramount and the presence of a copper catalyst is not a concern. Its robust nature and the stability of terminal alkynes make it a versatile tool for a wide range of chemical syntheses.

  • SPAAC is the ideal choice for applications involving sensitive biological systems, such as live-cell imaging or in vivo studies, where the cytotoxicity of copper is prohibitive. While generally slower than CuAAC, the reaction proceeds efficiently under physiological conditions without the need for a catalyst.

Researchers should carefully weigh the trade-offs between reaction kinetics, biocompatibility, and the synthetic accessibility of the alkyne component when selecting the optimal click chemistry strategy for their work with this compound.

References

Navigating the Spacer: A Comparative Guide to PROTAC Efficacy with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity and tunable length. This guide provides a comprehensive comparison of PROTAC efficacy as a function of PEG linker length, supported by experimental data and detailed protocols.

The linker in a PROTAC is not a mere passive tether; it plays a pivotal role in dictating the molecule's overall performance.[1] The length and composition of the linker directly influence the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[2][3] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.[3] Linkers that are too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers may result in a non-productive complex where ubiquitination is inefficient.[4]

The Impact of PEG Linker Length on Degradation Efficacy: A Data-Driven Comparison

Systematic studies have unequivocally demonstrated that the length of the PEG linker can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. However, the optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.

Below is a summary of quantitative data from various studies illustrating the effect of PEG linker length on the efficacy of PROTACs targeting different proteins.

Target ProteinE3 LigasePROTAC Linker (Number of Atoms)DC50Dmax (%)Reference
Estrogen Receptor α (ERα) VHL12Less Potent-
VHL16More Potent-
TANK-Binding Kinase 1 (TBK1) VHL< 12No Activity-
VHL12-29Submicromolar-
VHL213 nM96
VHL29292 nM76
Bruton's Tyrosine Kinase (BTK) CRBNShort Linkers (e.g., 2 PEG units)Impaired Binding-
CRBNLonger Linkers (≥ 4 PEG units)Potent Degradation-
Cyclin-dependent kinase 9 (CDK9) -Varied LengthsLength-dependent degradation-

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. PROTAC Mechanism of Action.

Experimental_Workflow start Start: Synthesize PROTACs with varying PEG linker lengths cell_culture Cell Culture & Treatment with PROTACs start->cell_culture lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis: Determine DC50 & Dmax western_blot->data_analysis end End: Compare Efficacy data_analysis->end

Figure 2. Experimental Workflow for Comparing PROTAC Efficacy.

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments cited in the comparison of PROTACs with different PEG linker lengths.

Protocol 1: Cell Culture and PROTAC Treatment
  • Cell Seeding: Seed the desired cell line in 6-well plates at a density that ensures 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Preparation: Prepare stock solutions of PROTACs with different PEG linker lengths in a suitable solvent (e.g., DMSO).

  • Cell Treatment: Treat the cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) in each experiment.

Protocol 2: Western Blotting for Protein Degradation
  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations of all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation) for each PROTAC.

Protocol 3: Biophysical Assays for Ternary Complex Formation (Overview)

To gain a deeper understanding of the mechanism of action, biophysical assays can be employed to measure the formation and stability of the ternary complex.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The provided data and case studies highlight that there is no "one-size-fits-all" solution; instead, the optimal linker length must be empirically determined for each specific target protein and E3 ligase pair. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is crucial for identifying candidates with optimal degradation potency and desirable pharmacokinetic properties. The detailed experimental protocols and workflow diagrams in this guide offer a framework for researchers to conduct these comparative efficacy studies, ultimately accelerating the development of novel and potent PROTAC-based therapeutics.

References

A Researcher's Guide to the Kinetic Performance of Azido-PEG4-THP in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of bioconjugation is paramount for developing robust and efficient processes. This guide provides a comparative analysis of the kinetic performance of Azido-PEG4-THP, a popular PEGylated azide (B81097) linker, in the context of widely used click chemistry reactions. While specific kinetic data for this compound is not extensively published, this guide offers a framework for understanding its expected performance by comparing it with alternative azide reagents and reaction modalities. The information presented here, supported by experimental protocols and visual workflows, will aid in the strategic selection of reagents and reaction conditions for applications ranging from proteomics to drug delivery.

Performance Comparison of this compound in Click Reactions

This compound is a versatile reagent that can participate in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] The choice between these two powerful bioconjugation techniques often depends on the specific application, with considerations for reaction speed, biocompatibility, and the presence of copper-sensitive functionalities.

The tetrahydropyran (B127337) (THP) group in this compound is a protecting group for a hydroxyl functionality, which can be removed under acidic conditions to reveal a terminal alcohol. This feature allows for further derivatization post-conjugation. The PEG4 linker enhances aqueous solubility, a desirable property in many biological applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC, a copper(I) catalyst dramatically accelerates the reaction between an azide and a terminal alkyne, leading to the formation of a stable 1,4-disubstituted triazole.[2][3] The reaction is known for its high efficiency and broad functional group tolerance. The kinetics of CuAAC are influenced by the choice of copper source, stabilizing ligands, and the electronic properties of the azide and alkyne.

While the kinetic performance of simple aliphatic azides is largely independent of alkyl chain length, the structure of the azide can have a significant impact on the reaction rate. For instance, azides capable of chelating the copper catalyst, such as picolyl azides, have been shown to undergo much faster CuAAC compared to non-chelating azides.[4] This rate enhancement is attributed to the formation of a more reactive copper-acetylide complex.

The following table provides a comparative overview of second-order rate constants for different classes of azides in CuAAC reactions. This allows for an estimation of the performance of this compound in relation to these alternatives.

Azide ClassRepresentative AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Simple Alkyl Azide Phenylacetylene~1 - 10The rate is highly dependent on the ligand and reaction conditions. This compound is expected to fall within this range.
Picolyl Azide Phenylacetylene>100The chelating pyridine (B92270) moiety significantly accelerates the reaction.[4]
Electron-Withdrawing Group Substituted Azide Phenylacetylene>10Electron-withdrawing groups can increase the reactivity of the azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. This approach is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. The reaction rate of SPAAC is primarily dictated by the ring strain and electronic properties of the cyclooctyne.

This compound can readily participate in SPAAC reactions with various cyclooctynes. The choice of cyclooctyne will have the most significant impact on the reaction kinetics.

The following table compares the second-order rate constants for the reaction of a standard azide (benzyl azide) with different commonly used cyclooctynes. The kinetic performance of this compound in SPAAC is expected to follow similar trends.

CyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl AzideNotes
Dibenzocyclooctyne (DBCO) ~0.1 - 1A widely used and relatively stable cyclooctyne with good reactivity.
Bicyclononyne (BCN) ~0.01 - 0.1Offers a good balance of stability and reactivity.
Azadibenzocyclooctyne (ADIBO) ~1 - 10One of the fastest commercially available cyclooctynes for SPAAC.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing the performance of different click chemistry reagents and optimizing reaction conditions. Below are detailed methodologies for the kinetic analysis of CuAAC and SPAAC reactions.

Kinetic Analysis of CuAAC by ¹H NMR Spectroscopy

This protocol describes the monitoring of a CuAAC reaction in situ using ¹H NMR to determine the reaction rate.

Materials:

  • This compound

  • Terminal alkyne of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in the chosen deuterated solvent.

    • Prepare a 100 mM stock solution of the terminal alkyne in the same deuterated solvent.

    • Prepare a 100 mM stock solution of the internal standard in the same deuterated solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in D₂O.

    • Prepare a 250 mM stock solution of the copper(I)-stabilizing ligand in D₂O or DMSO-d₆.

    • Prepare a 500 mM stock solution of sodium ascorbate in D₂O. This solution should be prepared fresh before each experiment.

  • Reaction Setup:

    • In an NMR tube, combine the stock solutions of this compound, the terminal alkyne, and the internal standard to achieve the desired final concentrations (e.g., 10 mM each).

    • Add the ligand solution followed by the CuSO₄ solution.

    • Vortex the mixture gently.

  • Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution and quickly vortex the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved signal corresponding to a disappearing reactant (either the azide or the alkyne) and the signal of the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear.

    • The second-order rate constant (k₂) can be determined from the slope of the line.

Kinetic Analysis of SPAAC by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to monitor the progress of a SPAAC reaction.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., a solution of a highly reactive azide or alkyne to consume the excess reagent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the reaction buffer.

    • Prepare a 10 mM stock solution of the strained cyclooctyne in a compatible solvent (e.g., DMSO) and then dilute it in the reaction buffer to the desired concentration.

  • Reaction Setup:

    • Equilibrate the stock solutions to the desired reaction temperature.

    • Mix equal volumes of the this compound and strained cyclooctyne solutions to initiate the reaction.

  • Time-Point Sampling and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Develop a separation method that resolves the reactants and the triazole product.

    • Monitor the disappearance of one of the reactants and the appearance of the product by integrating the corresponding peak areas.

  • Data Analysis:

    • Create a calibration curve for the reactant being monitored to convert peak area to concentration.

    • Plot the concentration of the reactant versus time.

    • Fit the data to the appropriate rate equation (typically second-order for SPAAC) to determine the second-order rate constant (k₂).

Visualizing the Experimental Workflow

To further clarify the process of kinetic analysis, the following diagrams illustrate the experimental workflows described in the protocols.

CuAAC_Kinetic_Analysis cluster_prep Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep_azide Prepare Azide Stock mix Mix Reactants & IS in NMR Tube prep_azide->mix prep_alkyne Prepare Alkyne Stock prep_alkyne->mix prep_is Prepare Internal Standard Stock prep_is->mix prep_cu Prepare CuSO4 & Ligand Stocks add_catalyst Add Ligand & CuSO4 prep_cu->add_catalyst prep_naasc Prepare Fresh NaAsc Stock initiate Initiate with NaAsc prep_naasc->initiate mix->add_catalyst t0_scan Acquire t=0 Scan add_catalyst->t0_scan t0_scan->initiate time_course Acquire Time-Course Spectra initiate->time_course integrate Integrate Reactant & IS Peaks time_course->integrate calculate_conc Calculate [Reactant] vs. Time integrate->calculate_conc plot Plot ln[Reactant] vs. Time calculate_conc->plot determine_k Determine Rate Constant (k) plot->determine_k

Caption: Workflow for CuAAC kinetic analysis using NMR spectroscopy.

SPAAC_Kinetic_Analysis cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_hplc HPLC Analysis prep_azide Prepare Azide Stock initiate Mix Reactants to Initiate Reaction prep_azide->initiate prep_cyclooctyne Prepare Cyclooctyne Stock prep_cyclooctyne->initiate prep_quench Prepare Quenching Solution quench Quench Aliquots prep_quench->quench sample Withdraw Aliquots at Time Points initiate->sample sample->quench inject Inject Quenched Samples quench->inject analyze Separate & Quantify Reactants/Product inject->analyze plot Plot [Reactant] vs. Time analyze->plot determine_k Determine Rate Constant (k) plot->determine_k

Caption: Workflow for SPAAC kinetic analysis using HPLC.

References

Stability Showdown: THP-Protected vs. Unprotected PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of polyethylene (B3416737) glycol (PEG) linkers is a critical parameter influencing the efficacy and safety of bioconjugates. The choice between a protected and an unprotected terminal hydroxyl group on a PEG linker can have significant implications for its stability under various physiological and chemical conditions. This guide provides an objective comparison of the stability of tetrahydropyranyl (THP)-protected versus unprotected PEG linkers, supported by established chemical principles and detailed experimental protocols for validation.

The terminal hydroxyl group of a PEG linker is a common site for conjugation. However, its reactivity can sometimes be undesirable during certain synthetic steps. To circumvent this, a protecting group like THP can be employed. The THP group shields the hydroxyl functionality and can be removed under specific conditions to reveal the reactive hydroxyl group. This comparison focuses on the stability of the linker itself, considering the THP-protected ether linkage versus the ether backbone of an unprotected PEG linker.

Visualizing the Chemical Structures

The fundamental difference between a THP-protected and an unprotected PEG linker lies in the terminal functional group. The unprotected linker terminates with a reactive hydroxyl group, while the THP-protected version has this hydroxyl group converted into a THP ether.

A simplified representation of an unprotected vs. a THP-protected PEG linker.

Comparative Stability Analysis

The stability of these linkers is paramount and is assessed under various conditions to mimic both physiological and manufacturing environments. The primary difference in stability arises from the acid-labile nature of the THP protecting group.

Stability ParameterUnprotected PEG LinkerTHP-Protected PEG LinkerRationale
Acidic Stability (pH < 5) HighLowThe THP ether is an acetal, which is readily hydrolyzed under acidic conditions to reveal the free hydroxyl group. The ether backbone of the PEG linker is generally stable to acid.
Neutral Stability (pH 7.4) HighHighBoth the PEG ether backbone and the THP ether are stable at neutral pH.
Basic Stability (pH > 9) HighHighBoth linker types are stable under basic conditions.
Enzymatic Stability Generally HighGenerally HighThe ether backbone of PEG is not readily cleaved by common mammalian enzymes. While some soil bacteria possess ether-cleaving enzymes, this is not a primary concern in most biopharmaceutical applications. The THP group itself is not known to be a substrate for common metabolic enzymes.
In Vivo Stability (Plasma) HighModerate to HighThe stability of the THP-protected linker in plasma will be largely dependent on the local pH environment. While plasma pH is tightly controlled at ~7.4, microenvironments within cells or tissues can be acidic, potentially leading to cleavage of the THP group.

Experimental Protocols

To quantitatively assess the stability of THP-protected and unprotected PEG linkers, the following experimental protocols can be employed.

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of cleavage of the THP protecting group and the degradation of the PEG backbone at different pH values.

Materials:

  • THP-protected PEG linker

  • Unprotected PEG linker

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 4.5

  • Carbonate-bicarbonate buffer at pH 9.0

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (MS)

Procedure:

  • Prepare stock solutions of the THP-protected and unprotected PEG linkers in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions into the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quench the reaction by neutralizing the pH if necessary.

  • Analyze the samples by HPLC-MS. Monitor the disappearance of the parent linker and the appearance of degradation products. For the THP-protected linker, the primary degradation product will be the unprotected PEG linker.

  • Quantify the percentage of intact linker remaining at each time point.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the linkers in a biological matrix.

Materials:

  • THP-protected PEG linker

  • Unprotected PEG linker

  • Human or mouse plasma

  • HPLC-MS system

Procedure:

  • Prepare stock solutions of the linkers.

  • Spike the linkers into pre-warmed plasma to a final concentration of 10 µg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma.

  • Precipitate the plasma proteins using a suitable method (e.g., addition of cold acetonitrile).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC-MS to quantify the amount of intact linker remaining.

Logical Workflow for Stability Assessment

The process of comparing the stability of these two linker types can be visualized as a logical workflow.

G cluster_0 Linker Selection cluster_1 Stability Assays cluster_2 Analytical Method cluster_3 Data Interpretation Linker1 THP-Protected PEG Linker Assay1 pH-Dependent Hydrolysis Linker1->Assay1 Assay2 Plasma Stability Linker1->Assay2 Linker2 Unprotected PEG Linker Linker2->Assay1 Linker2->Assay2 Analysis HPLC-MS Assay1->Analysis Assay2->Analysis Data Quantification of Intact Linker Analysis->Data

Workflow for comparing linker stability.

Conclusion

The choice between a THP-protected and an unprotected PEG linker hinges on the specific requirements of the synthetic route and the desired stability profile of the final bioconjugate. While the unprotected PEG linker offers simplicity and inherent stability across a wide pH range, the THP-protected version provides a valuable tool for multi-step syntheses where temporary protection of a hydroxyl group is necessary. The key takeaway is the acid-lability of the THP group, which dictates its conditional stability. For applications requiring steadfast stability in acidic environments, an unprotected PEG linker is the superior choice. Conversely, when controlled deprotection is a desired feature, the THP-protected linker is an excellent option. The experimental protocols outlined in this guide provide a robust framework for researchers to generate quantitative data to inform their linker selection process.

Evaluating the Purity of Synthesized Azido-PEG4-THP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of synthesized Azido-PEG4-THP, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The purity of this reagent is paramount, as contaminants can lead to failed conjugations, the formation of undesired byproducts, and difficulties in the purification of the final active molecule. This document outlines the key analytical techniques for purity assessment, provides expected data for high-purity material, and compares this compound with potential alternatives.

Synthesis and Potential Impurities

The synthesis of this compound typically involves a two-step process starting from tetraethylene glycol. First, one hydroxyl group is protected with dihydropyran (DHP) to form the tetrahydropyranyl (THP) ether. The remaining free hydroxyl group is then converted to an azide (B81097), commonly through mesylation or tosylation followed by nucleophilic substitution with sodium azide.

This synthetic route can introduce several potential impurities that must be monitored:

  • Starting Materials: Unreacted tetraethylene glycol and THP-protected tetraethylene glycol.

  • Intermediates: Tetraethylene glycol mono-tosylate (or mono-mesylate) and Azido-PEG4-OH (from premature deprotection of the THP group).

  • Byproducts: Bis-azido-PEG4 (from the reaction of both hydroxyl groups) and byproducts from the degradation of the THP protecting group under acidic conditions.

A visual representation of the general synthetic and purification workflow is provided below.

Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Tetraethylene_Glycol Tetraethylene Glycol THP_Protection THP Protection (DHP, acid catalyst) Tetraethylene_Glycol->THP_Protection Mono_THP_PEG4 HO-PEG4-THP THP_Protection->Mono_THP_PEG4 Activation Activation (e.g., TsCl, pyridine) Mono_THP_PEG4->Activation Activated_PEG4 TsO-PEG4-THP Activation->Activated_PEG4 Azide_Substitution Azide Substitution (NaN3) Activated_PEG4->Azide_Substitution Crude_Product Crude this compound Azide_Substitution->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: A general workflow for the synthesis and purification of this compound.

Purity Evaluation: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous determination of the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure and identifying impurities.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.6t1HO-CH-O (THP)
~3.8-3.9m2HO-CH₂ (THP)
~3.6-3.7m12HO-CH₂-CH₂-O (PEG backbone)
~3.5m2HO-CH₂ (THP)
~3.4t2HN₃-CH₂
~1.5-1.9m6H-(CH₂)₃- (THP)

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~99O-CH-O (THP)
~71O-CH₂-CH₂-O (PEG backbone)
~70O-CH₂-CH₂-O (PEG backbone)
~67O-CH₂ (PEG adjacent to THP)
~62O-CH₂ (THP)
~51N₃-CH₂
~31CH₂ (THP)
~25CH₂ (THP)
~20CH₂ (THP)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+Na]⁺326.17
[M+H]⁺304.19
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase method is typically employed.

Typical HPLC Purity Analysis Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (with 0.1% TFA); B: Acetonitrile (with 0.1% TFA)
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Purity Spec ≥95%

Comparison with Alternatives

While this compound is a versatile linker, other alternatives exist for specific applications. The choice of linker depends on the desired properties of the final conjugate, such as solubility and the protecting group strategy.

LinkerKey FeaturesAdvantagesDisadvantages
This compound THP protected hydroxyl, azide functionality.THP group is stable to many reaction conditions but easily removed with acid.Can be sensitive to strongly acidic conditions.
Azido-PEGn-OH Free hydroxyl group, azide functionality (variable PEG length).Readily available for further functionalization without a deprotection step.The free hydroxyl group may interfere with subsequent reactions.
Azido-PEG4-TBDMS TBDMS protected hydroxyl, azide functionality.TBDMS group is stable to a wider range of conditions than THP.Deprotection requires fluoride (B91410) reagents.
Azido-PEG4-Trityl Trityl protected hydroxyl, azide functionality.Trityl group offers good stability and can be removed under mild acidic conditions.The bulky trityl group can sometimes hinder reactivity.

Experimental Protocols

A detailed experimental protocol for each analytical technique is crucial for obtaining reliable and reproducible results.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol (B129727) or acetonitrile.

  • Instrument: An electrospray ionization mass spectrometer.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ions (e.g., m/z 100-500).

Protocol 3: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions: Use an HPLC system equipped with a UV or ELSD detector and the column and conditions outlined in the HPLC parameters table above.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

The logical relationship between these analytical techniques for a comprehensive purity assessment is illustrated below.

Logical Workflow for Purity Evaluation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Purity_Quantification Purity Quantification HPLC->Purity_Quantification Final_Purity_Assessment Final Purity Assessment Structure_Confirmation->Final_Purity_Assessment MW_Confirmation->Final_Purity_Assessment Purity_Quantification->Final_Purity_Assessment

Caption: A logical workflow illustrating the complementary roles of different analytical techniques.

Safety Operating Guide

Safe Disposal of Azido-PEG4-THP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Azido-PEG4-THP are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed procedural information for the safe disposal of this compound, addressing its unique chemical properties as both an azide-containing compound and a molecule with an acid-labile tetrahydropyranyl (THP) ether.

This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. Its structure incorporates a potentially hazardous azide (B81097) group and a THP protecting group that is sensitive to acidic conditions. These features necessitate a careful and informed approach to its disposal.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is critical to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal operations involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks and to safely vent any gaseous byproducts.

Key Chemical Incompatibilities:

  • Acids: Azides react with acids to form hydrazoic acid (HN₃), a substance that is both highly toxic and explosive.[1]

  • Heavy Metals: Contact with heavy metals, such as lead, copper, mercury, or silver, can lead to the formation of highly shock-sensitive and explosive metal azides. This is a critical consideration for plumbing, as many pipes (B44673) are made of copper or lead.

  • Halogenated Solvents: The use of halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[1][2]

Disposal Decision Workflow

The primary decision in the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to first perform a chemical deactivation (quenching) of the azide group. The following workflow can guide this decision:

G cluster_0 Disposal Decision Workflow for this compound start This compound Waste decision Is chemical deactivation feasible and safe? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal No deactivation Chemical Deactivation (Quenching) decision->deactivation Yes final_disposal Dispose of Neutralized Waste per Institutional Guidelines deactivation->final_disposal

Disposal Decision Workflow for this compound

Direct Disposal as Hazardous Waste

For small quantities of this compound or when chemical deactivation is not feasible, direct disposal is the recommended route.

Procedure:

  • Segregate Waste: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into a dedicated and clearly labeled waste container.

  • Use Compatible Containers: Employ plastic containers to avert the formation of explosive metal azides.[3]

  • Labeling: The container must be conspicuously labeled as "Hazardous Waste: Contains Organic Azide (this compound)" and should list all other chemical constituents.

  • Institutional Procedures: Follow your institution's specific protocols for the collection and disposal of hazardous chemical waste.

Chemical Deactivation (Quenching)

For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide group is a viable option to render the waste less hazardous. The most common method for azide quenching is treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.[4]

Important Consideration for this compound: The acidic conditions required for azide quenching will also cleave the THP ether, resulting in the formation of 5-hydroxypentanal. The disposal procedure must account for the byproducts of both reactions.

Experimental Protocol: Deactivation of this compound with Nitrous Acid

This procedure must be performed in a properly functioning chemical fume hood.

Materials:

  • Waste solution of this compound (≤ 5% in water)

  • 20% aqueous solution of sodium nitrite (NaNO₂)

  • 2 M sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • pH paper or pH meter

  • Starch-iodide paper

Procedure:

  • Setup: Place the dilute this compound waste solution into the three-necked flask equipped with a magnetic stir bar and a dropping funnel. Ensure the setup is in a chemical fume hood.

  • Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. A general guideline is to use approximately 1.5 grams of sodium nitrite for every gram of the azido (B1232118) compound being quenched.

  • Acidification: Slowly add 2 M sulfuric acid to the solution via the dropping funnel. Crucially, the acid must be added after the sodium nitrite to prevent the formation of highly toxic and explosive hydrazoic acid. Continue adding the acid dropwise until the solution is acidic, which can be confirmed with pH paper. During this step, you will observe the evolution of gas (nitrogen and nitric oxide).

  • Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure the complete destruction of the azide group.

  • Verification of Complete Deactivation: Test for the presence of excess nitrous acid by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that the quenching is complete. If the test is negative, add more sodium nitrite solution and continue stirring.

  • Neutralization: Once the deactivation is confirmed, neutralize the acidic solution by carefully adding a base, such as 1 M sodium hydroxide, until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution, which now contains the PEG-alcohol (from the cleavage of the THP ether) and inorganic salts, should be collected in a properly labeled hazardous waste container and disposed of according to your institution's hazardous waste management program.

Data Presentation
ParameterDirect DisposalChemical Deactivation
Applicability Concentrated or mixed wasteDilute aqueous solutions (≤ 5%)
Primary Hazard Potential for azide-related reactionsGeneration of toxic gases (NO)
Byproducts None (waste is contained)Nitrogen gas, nitric oxide, 5-hydroxypentanal, inorganic salts
Required PPE Standard lab PPEStandard lab PPE
Location General lab benchChemical fume hood
Signaling Pathway of Chemical Deactivation

The chemical deactivation process involves two primary reactions occurring simultaneously under acidic conditions: the quenching of the azide and the cleavage of the THP ether.

G cluster_0 Chemical Reactions during Deactivation of this compound azido_peg This compound azide_quench Azide Quenching azido_peg->azide_quench thp_cleavage THP Ether Cleavage azido_peg->thp_cleavage reagents NaNO2 + H2SO4 reagents->azide_quench reagents->thp_cleavage peg_alcohol PEG4-Alcohol azide_quench->peg_alcohol gases N2 + NO (gases) azide_quench->gases salts Inorganic Salts azide_quench->salts hydroxypentanal 5-Hydroxypentanal thp_cleavage->hydroxypentanal

Chemical Reactions during Deactivation

By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Personal protective equipment for handling Azido-PEG4-THP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Azido-PEG4-THP, a molecule combining an energetic azide (B81097) group with a polyethylene (B3416737) glycol (PEG) linker and a tetrahydropyranyl (THP) ether. Due to the presence of the azide functional group, this compound requires meticulous adherence to safety protocols to mitigate risks of toxicity and potential explosive decomposition.[1][2]

Core Hazards of this compound

Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock.[2][3][4] The primary hazards associated with this compound are driven by the azide group:

  • Potential for Explosive Decomposition: Organic azides can decompose explosively, especially with heating, friction, or shock.

  • Toxicity: Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Exposure can lead to symptoms such as rapid breathing, dizziness, headache, and nausea.

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.

  • Formation of Shock-Sensitive Compounds: Contact with heavy metals (e.g., lead, copper, silver, mercury) can form highly shock-sensitive and explosive metal azides. This is particularly relevant for disposal, as azide solutions should never be poured down drains with metal pipes. Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can also form extremely unstable and explosive di- and tri-azidomethane.

The PEG and THP components of the molecule are generally less hazardous. PEG is considered readily biodegradable. THP ethers are common protecting groups in organic synthesis, stable under basic conditions but labile to acid.

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE protocols and the use of proper engineering controls are mandatory when handling this compound. All manipulations should be performed in a certified chemical fume hood.

Protection Type Required Equipment & Specifications Rationale
Hand Protection Double-gloved nitrile exam gloves. For higher toxicity risks, Silver Shield™ gloves worn under nitrile gloves are recommended.Prevents skin absorption, a primary route of exposure. Double-gloving provides an additional barrier against contamination.
Eye & Face Protection Tightly fitting chemical safety goggles. A full-face shield must be worn over the goggles.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-resistant lab coat is mandatory.Prevents skin contact with the compound.
Engineering Controls Certified Chemical Fume Hood and Blast Shield.A fume hood minimizes inhalation exposure. A blast shield must be used for all azide compounds, especially during reactions or when heating, to provide protection from potential explosions.

Safe Handling and Operational Plan

A systematic approach is essential for the safe handling of this compound, from preparation and use to storage and disposal. First-time users should work with the minimum quantity possible.

Workflow for Handling this compound

cluster_prep Preparation & Handling cluster_disposal Waste Management & Disposal prep Don PPE: Double Gloves, Goggles, Face Shield, Lab Coat setup Set up in Fume Hood with Blast Shield prep->setup weigh Weigh Compound (Use plastic/ceramic spatula) setup->weigh react Perform Reaction (Avoid heat, shock, friction, heavy metals, acids) weigh->react quench Quench Reaction Mixture (Chemically deactivate azide) react->quench Post-Reaction waste Collect Waste (Dedicated, labeled container) quench->waste cleanup Decontaminate Glassware & Surfaces waste->cleanup dispose Arrange for EHS Pickup cleanup->dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。